Product packaging for Spectinomycin(Cat. No.:CAS No. 1695-77-8)

Spectinomycin

Katalognummer: B156147
CAS-Nummer: 1695-77-8
Molekulargewicht: 332.35 g/mol
InChI-Schlüssel: UNFWWIHTNXNPBV-WXKVUWSESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Spectinomycin is an aminocyclitol antibiotic produced by the bacterium Streptomyces spectabilis . It is a potent inhibitor of bacterial protein synthesis, functioning by binding to the 30S ribosomal subunit. This binding action specifically interferes with the translocation step of protein synthesis, making it a valuable tool for studying bacterial ribosome function and resistance mechanisms . In vitro, this compound displays a broad spectrum of activity against various Gram-positive and Gram-negative bacteria . It has historically been clinically significant for treating infections caused by Neisseria gonorrhoeae , including beta-lactamase-producing strains . Its well-characterized mechanism and role in combating resistant pathogens make it an essential compound for microbiological research, antimicrobial resistance studies, and molecular biology applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24N2O7 B156147 Spectinomycin CAS No. 1695-77-8

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one
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InChI

InChI=1S/C14H24N2O7/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14/h5,7-13,15-16,18-20H,4H2,1-3H3/t5-,7-,8+,9+,10+,11-,12-,13+,14+/m1/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

UNFWWIHTNXNPBV-WXKVUWSESA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

21736-83-4 (di-hydrochloride, anhydrous), 22189-32-8 (di-hydrochloride, pentahydrate)
Record name Spectinomycin [INN:BAN]
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DSSTOX Substance ID

DTXSID9023592
Record name Spectinomycin
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Molecular Weight

332.35 g/mol
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Physical Description

Solid
Record name Spectinomycin
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Solubility

Easily soluble in cold water, 1.50e+02 g/L
Record name Spectinomycin
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CAS No.

1695-77-8, 21736-83-4, 22189-32-8
Record name Spectinomycin
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Record name Spectinomycin dihydrochloride
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Record name 4H-Pyrano[2,3-b][1,4]benzodioxin-4-one, decahydro-4a,7,9-trihydroxy-2-methyl-6,8-bis(methylamino)-, hydrochloride, hydrate (1:2:5), (2R,4aR,5aR,6S,7S,8R,9S,9aR,10aS)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Spectinomycin's Mechanism of Action on the 30S Ribosomal Subunit: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spectinomycin, an aminocyclitol antibiotic, exerts its bacteriostatic effect by targeting the bacterial 30S ribosomal subunit, a critical component of the protein synthesis machinery. This guide provides a detailed technical overview of this compound's mechanism of action, focusing on its interaction with the 30S subunit. It delves into the specific binding site, the conformational changes induced in the ribosome, and the subsequent inhibition of the translocation step in protein synthesis. This document also presents quantitative binding and inhibition data, detailed experimental protocols for studying this interaction, and visual representations of the key molecular events and experimental workflows.

Core Mechanism of Action

This compound selectively inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2] Unlike many other aminoglycoside antibiotics, this compound does not typically cause misreading of the mRNA codon.[1] Its primary mechanism is the steric inhibition of the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome, a crucial step in polypeptide chain elongation.[1] This inhibition is a result of this compound locking the head domain of the 30S subunit in a specific conformation, preventing the large-scale movements necessary for translocation.[3][4]

Binding Site on the 30S Subunit

This compound binds to a specific site on the 16S rRNA within the 30S subunit, specifically at helix 34 (h34) in the head domain.[3][5] Crystallographic and chemical footprinting studies have identified the key nucleotides involved in this interaction. The most critical interactions occur with nucleotides G1064 and C1192 of the 16S rRNA.[3][6] The rigid, fused ring structure of this compound fits into the minor groove of this rRNA helix.[1]

Inhibition of 30S Head Swiveling and Translocation

The process of translocation, catalyzed by Elongation Factor G (EF-G), involves significant conformational changes in the ribosome, including a swiveling motion of the 30S subunit head.[3][4] this compound's binding to helix 34, located at a pivotal point in the head of the 30S subunit, sterically blocks this essential swiveling motion.[3][4][7] By trapping the head in a non-swiveled or partially swiveled state, this compound prevents the ribosome from completing the translocation cycle.[3][4] This ultimately halts protein synthesis. While it primarily inhibits the forward translocation step, it has been observed to have minimal effect on reverse translocation.[3]

Quantitative Data

The interaction of this compound with the ribosome and its inhibitory effects on protein synthesis have been quantified through various biochemical and biophysical assays.

Table 1: Binding Affinity and Inhibition Constants of this compound
ParameterValueOrganism/SystemConditionsReference
Dissociation Constant (Kd) 2 x 10-7 MEscherichia coli 70S ribosomesWithout mRNA[8]
1 x 10-6 MEscherichia coli 70S ribosomesWith polyinosinic acid[8]
Inhibitory Concentration (IC50) 0.36 µg/mlMycobacterium smegmatis cell-free translation[9]
> 60 µg/mlM. smegmatis cell-free translation (6-deoxythis compound)[9]
9.50 µg/mlM. smegmatis cell-free translation (6-deoxyspectinamide)[9]
23.3 µg/mlM. smegmatis cell-free translation (6-deoxy-amSPC)[9]
13.5 µMIn organello mitochondrial translation (Linezolid - control)[10]
> 1 mMIn organello mitochondrial translation (this compound)[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

In Vitro Transcription-Translation (IVTT) Inhibition Assay

This assay measures the inhibitory effect of this compound on protein synthesis in a cell-free system.

Materials:

  • PURExpress® In Vitro Protein Synthesis Kit (New England Biolabs) or equivalent

  • Plasmid DNA encoding a reporter protein (e.g., luciferase or GFP)

  • This compound stock solution

  • Nuclease-free water

  • Incubator or water bath at 37°C

  • Detection instrument (luminometer or fluorometer)

Procedure:

  • Thaw all components of the IVTT kit on ice.

  • Prepare a master mix containing the appropriate volumes of Solution A and Solution B as per the manufacturer's protocol.

  • Add the plasmid DNA template to the master mix at a final concentration of 5 ng/µL.[11]

  • Aliquot the master mix into individual reaction tubes.

  • Add varying concentrations of this compound to the reaction tubes. Include a no-drug control (vehicle only).

  • Incubate the reactions at 37°C for 2-4 hours.

  • After incubation, measure the reporter protein activity (luminescence or fluorescence) according to the manufacturer's instructions for the specific reporter.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Toeprinting Assay to Monitor Translocation Inhibition

This assay allows for the precise mapping of the ribosome's position on an mRNA molecule and can be used to observe this compound-induced stalling.[3][12]

Materials:

  • Purified 70S ribosomes or 30S and 50S subunits

  • mRNA template with a known ribosome binding site

  • [32P]-labeled DNA primer complementary to a sequence downstream of the region of interest

  • Initiator tRNA (tRNAfMet)

  • Deoxynucleotide triphosphates (dNTPs)

  • Reverse transcriptase (e.g., AMV reverse transcriptase)

  • This compound

  • Polymix buffer (e.g., 5 mM Mg(OAc)2, 95 mM KCl, 5 mM NH4Cl, 0.5 mM CaCl2, 8 mM putrescine, 1 mM spermidine, 5 mM potassium phosphate pH 7.3, 1 mM DTT)

  • Urea-polyacrylamide gel electrophoresis (PAGE) system

Procedure:

  • Anneal the [32P]-labeled primer to the mRNA template.

  • Incubate the mRNA-primer complex with purified 70S ribosomes (or 30S and 50S subunits) and initiator tRNA in polymix buffer at 37°C to form initiation complexes.[3]

  • Add this compound at the desired concentration to the reaction and incubate.

  • Initiate the reverse transcription reaction by adding dNTPs and reverse transcriptase.

  • Allow the primer extension reaction to proceed at 37°C. The reverse transcriptase will extend the primer until it encounters the stalled ribosome.

  • Terminate the reaction and purify the cDNA products.

  • Analyze the cDNA products on a denaturing urea-polyacrylamide gel alongside a sequencing ladder of the same mRNA to determine the precise position of the ribosome stall.

X-ray Crystallography of the this compound-30S Subunit Complex

This technique provides a high-resolution three-dimensional structure of this compound bound to its ribosomal target.

Materials:

  • Highly purified and concentrated 30S ribosomal subunits from a suitable organism (e.g., Thermus thermophilus or Escherichia coli)

  • This compound

  • Crystallization buffer (conditions to be optimized, but may include components like polyethylene glycol, salts, and a buffer such as HEPES or Tris)

  • Cryoprotectant

  • X-ray diffraction equipment (synchrotron source preferred)

Procedure:

  • Complex Formation: Incubate the purified 30S subunits with an excess of this compound to ensure saturation of the binding site.

  • Crystallization: Use vapor diffusion (hanging or sitting drop) to screen for crystallization conditions. Mix the 30S-spectinomycin complex with the crystallization buffer and equilibrate against a reservoir of the same buffer.

  • Crystal Harvesting and Cryo-cooling: Once crystals of sufficient size are obtained, briefly soak them in a cryoprotectant solution before flash-cooling in liquid nitrogen.

  • Data Collection: Mount the frozen crystal on a goniometer in an X-ray beamline and collect diffraction data.

  • Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Solve the structure using molecular replacement with a known 30S subunit structure as a model. Build the this compound molecule into the electron density and refine the entire structure to high resolution.

Cryo-Electron Microscopy (Cryo-EM) of the this compound-Ribosome Complex

Cryo-EM allows for the structural determination of the this compound-ribosome complex in a near-native, vitrified state.[6]

Materials:

  • Purified 70S ribosomes or 30S subunits

  • This compound

  • EM grids (e.g., copper grids with a holey carbon film)

  • Plunge-freezing apparatus (e.g., Vitrobot)

  • Transmission electron microscope (TEM) equipped with a direct electron detector

  • Image processing software (e.g., RELION, cryoSPARC)

Procedure:

  • Complex Formation: Incubate purified ribosomes with this compound.

  • Grid Preparation: Apply a small volume of the ribosome-spectinomycin complex solution to a glow-discharged EM grid. Blot away excess liquid to create a thin film and immediately plunge-freeze the grid in liquid ethane.[6]

  • Data Collection: Transfer the vitrified grid to the TEM and collect a large dataset of images (micrographs) of the frozen particles at various tilt angles.

  • Image Processing and 3D Reconstruction:

    • Perform motion correction on the raw movie frames.

    • Estimate the contrast transfer function (CTF).

    • Pick individual ribosome particles from the micrographs.

    • Perform 2D classification to remove poor-quality particles.

    • Generate an initial 3D model.

    • Perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the this compound-bound ribosome.

  • Model Building and Analysis: Fit atomic models of the ribosome and this compound into the final cryo-EM density map.

Visualizations

The following diagrams illustrate the key aspects of this compound's mechanism of action and a typical experimental workflow.

Spectinomycin_Mechanism cluster_ribosome Bacterial Ribosome cluster_translocation Translocation Cycle 30S_Subunit 30S Subunit 30S_Head 30S Head Domain 50S_Subunit 50S Subunit mRNA mRNA A_Site A-Site P_Site P-Site E_Site E-Site This compound This compound This compound->30S_Subunit Binds to h34 of 16S rRNA Head_Swiveling 30S Head Swiveling This compound->Head_Swiveling Sterically Blocks EF_G_Binding EF-G Binding & GTP Hydrolysis EF_G_Binding->Head_Swiveling Normal Process tRNA_mRNA_Movement tRNA/mRNA Translocation (A to P, P to E) Head_Swiveling->tRNA_mRNA_Movement Normal Process Protein_Elongation Protein Elongation Inhibition Inhibition of Protein Synthesis tRNA_mRNA_Movement->Protein_Elongation Leads to

Caption: Mechanism of this compound action on the 30S ribosomal subunit.

Toeprinting_Workflow Start Start Anneal 1. Anneal [32P]-labeled primer to mRNA Start->Anneal Form_Complex 2. Form initiation complex: mRNA-primer + Ribosomes + tRNAfMet Anneal->Form_Complex Add_this compound 3. Add this compound Form_Complex->Add_this compound RT_Reaction 4. Initiate Reverse Transcription (add dNTPs + Reverse Transcriptase) Add_this compound->RT_Reaction Stalling Ribosome stalls at specific codon RT_Reaction->Stalling Purify_cDNA 5. Purify cDNA products Stalling->Purify_cDNA PAGE 6. Analyze on denaturing PAGE Purify_cDNA->PAGE Analyze 7. Determine stall site PAGE->Analyze

Caption: Experimental workflow for a toeprinting assay.

Conclusion

This compound presents a well-defined mechanism of action, specifically targeting the 30S ribosomal subunit to inhibit protein synthesis. Its unique mode of action, which involves the steric hindrance of 30S head swiveling without inducing significant miscoding, distinguishes it from other aminoglycosides. The detailed understanding of its binding site and the conformational changes it elicits provides a solid foundation for the rational design of novel this compound analogs with improved efficacy and a broader spectrum of activity. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the field of antibiotic development and ribosomal biochemistry.

References

An In-depth Technical Guide to the Spectrum of Activity for Spectinomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spectinomycin is an aminocyclitol antibiotic with a unique mechanism of action that confers a specific spectrum of antibacterial activity. This document provides a comprehensive technical overview of this compound's efficacy against a range of clinically relevant bacteria, details the standardized experimental protocols for its susceptibility testing, and outlines its mechanism of action and resistance pathways. The quantitative data on its in vitro activity are presented in structured tables for comparative analysis, and key experimental workflows are visualized to facilitate understanding.

Introduction

This compound, derived from Streptomyces spectabilis, is a bacteriostatic agent that inhibits bacterial protein synthesis.[1] Its primary clinical application has been in the treatment of uncomplicated gonorrhea, particularly in patients with allergies to penicillin or cephalosporins.[2] Understanding the precise spectrum of activity is crucial for its appropriate clinical use and for guiding future drug development efforts. This guide synthesizes available data on this compound's in vitro activity against Gram-positive, Gram-negative, and anaerobic bacteria.

Mechanism of Action

This compound exerts its bacteriostatic effect by binding to the 30S subunit of the bacterial ribosome. This interaction interferes with the translocation of peptidyl-tRNA from the A-site to the P-site, thereby inhibiting protein synthesis.[1][3] This mechanism is distinct from that of other aminoglycosides, which can result in a lack of cross-resistance.

cluster_ribosome Bacterial Ribosome (70S) 30S 30S Subunit Protein Protein Synthesis 30S->Protein Inhibition Inhibition 30S->Inhibition 50S 50S Subunit 50S->Protein This compound This compound This compound->30S Binds to mRNA mRNA mRNA->30S tRNA Peptidyl-tRNA tRNA->30S Translocation (A-site to P-site) Inhibition->tRNA Blocks Inhibition->Protein Halts

Mechanism of Action of this compound

In Vitro Spectrum of Activity

The in vitro activity of this compound has been evaluated against a variety of bacterial isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Gram-Negative Bacteria

This compound has demonstrated notable activity against Neisseria gonorrhoeae. Its efficacy against other Gram-negative organisms varies.

Bacterial SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Neisseria gonorrhoeae7.5 - 20--
Escherichia coli≤32 - >102431.2>128
Klebsiella spp.≤32 - >12831.2>128
Enterobacter spp.≤32 - >12831.2>128
Proteus mirabilis>128>128>128
Pseudomonas aeruginosa>128>128>128

Data compiled from various sources. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Gram-Positive Bacteria

This compound generally exhibits moderate to limited activity against Gram-positive bacteria.

Bacterial SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus7 - >12862.5>128
Staphylococcus epidermidis31.2 - 62.531.262.5
Streptococcus spp. (including enterococci)7 - >128--

Data compiled from various sources.

Anaerobic Bacteria

The activity of this compound against anaerobic bacteria is generally poor and can be influenced by the testing medium and pH.[4]

Bacterial SpeciesMIC Range (µg/mL)
Bacteroides fragilis32 - ≥128
Bacteroides melaninogenicusVaries with pH
Fusobacterium spp.Varies with pH
Clostridium perfringensVaries with pH
Clostridium ramosumVaries with pH
Gram-positive cocciVaries with pH

Data compiled from various sources. Higher MICs are generally observed at a lower pH.[4]

Experimental Protocols for Susceptibility Testing

The determination of this compound's in vitro activity is performed using standardized methods, primarily agar dilution and disk diffusion, as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Agar Dilution Method (CLSI M07)

The agar dilution method is a reference standard for determining the MIC of an antimicrobial agent.[5][6][7][8][9]

Protocol Overview:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent.

  • Preparation of Agar Plates with Antimicrobial Dilutions:

    • Prepare a series of twofold dilutions of the this compound stock solution.

    • Incorporate each dilution into molten Mueller-Hinton agar at a 1:10 ratio (e.g., 2 mL of drug dilution to 18 mL of agar).

    • Pour the agar into sterile Petri dishes and allow them to solidify. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation:

    • From a pure culture, prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

  • Inoculation: Using a multipoint inoculator, spot the standardized bacterial suspension onto the surface of the agar plates, including the control plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in an ambient air incubator.

  • Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Reading A Prepare this compound Stock Solution B Prepare Serial Dilutions A->B C Incorporate Dilutions into Molten Agar B->C D Pour Agar Plates C->D F Spot Inoculum onto Agar Plates D->F E Prepare Bacterial Inoculum (0.5 McFarland) E->F G Incubate Plates (35°C, 16-20h) F->G H Read Results (Lowest concentration with no growth = MIC) G->H

Agar Dilution Workflow
Disk Diffusion Method (Kirby-Bauer)

The disk diffusion method is a widely used qualitative or semi-quantitative test to determine the susceptibility of bacteria to antibiotics.[10][11][12][13][14][15][16][17][18]

Protocol Overview:

  • Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.[18]

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the adjusted inoculum.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure confluent growth.[17]

  • Application of Antibiotic Disks:

    • Aseptically place a this compound-impregnated disk (100 µg) onto the inoculated agar surface.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Interpretation: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters. The zone size is then interpreted as Susceptible (S), Intermediate (I), or Resistant (R) according to established breakpoints.

cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Reading A Prepare Bacterial Inoculum (0.5 McFarland) B Inoculate Mueller-Hinton Agar Plate A->B C Apply this compound Disk B->C D Incubate Plates (35°C, 16-20h) C->D E Measure Zone of Inhibition D->E F Interpret Results (S/I/R) E->F

References

An In-depth Technical Guide to the Physical and Chemical Properties of Spectinomycin Dihydrochloride Pentahydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical characteristics of spectinomycin dihydrochloride pentahydrate, an aminocyclitol antibiotic. The information is curated for professionals in research and drug development, presenting key data in structured formats, detailing experimental methodologies, and visualizing complex processes for enhanced understanding.

Chemical Identity and Core Properties

This compound is an antibiotic produced by the bacterium Streptomyces spectabilis.[1][2] It is structurally similar to aminoglycosides but exhibits a distinct mechanism of action.[3] For pharmaceutical use, it is typically prepared as the dihydrochloride pentahydrate salt to improve its stability and solubility.[4] This form is a white to pale buff crystalline powder.[2][5]

Quantitative Physicochemical Data

The fundamental properties of this compound dihydrochloride pentahydrate are summarized below. These values are critical for formulation development, analytical method design, and understanding its behavior in biological systems.

PropertyValueReferences
IUPAC Name (1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.0³˒⁸]tetradecan-7-one;pentahydrate;dihydrochloride[6][7]
CAS Number 22189-32-8[2][6][8][9]
Molecular Formula C₁₄H₂₄N₂O₇ · 2HCl · 5H₂O (also written as C₁₄H₃₆Cl₂N₂O₁₂)[2][5][8][10]
Molecular Weight 495.35 g/mol [10][11][12][13]
Appearance White to pale buff crystalline powder[2][5][10]
Melting Point ~207 °C (with decomposition)[14]
pH (1% w/v aq. soln.) 3.8 – 5.6[2][5][8]
Specific Rotation [α] +15° to +21°[5][8]
Water Content (K.F.) 16.0% – 20.0%[2][5][8]
pKa (in H₂O) 6.95, 8.70[15]
Solubility Profile

The solubility of a drug substance is a critical determinant of its bioavailability and formulation possibilities. This compound dihydrochloride pentahydrate is highly soluble in water, a characteristic enhanced by its salt form.

SolventSolubilityReferences
Water 99 - 100 mg/mL[2][16]
Phosphate-Buffered Saline (PBS, pH 7.2) ~10 mg/mL[17]
Methanol Soluble[9]
Ethanol 11 mg/mL[16]
Dimethyl Sulfoxide (DMSO) 11 mg/mL[17]
Dimethylformamide (DMF) 2 mg/mL[17]

Chemical Stability and Storage

Understanding the stability of an active pharmaceutical ingredient (API) is paramount for ensuring its safety, efficacy, and shelf-life.

  • Storage Conditions : The compound should be stored in airtight containers at refrigerated temperatures (2-8°C) and protected from bright light to ensure long-term stability.[2][5][8][18] For long-term archival, storage at -20°C is also recommended and can preserve stability for at least four years.[17]

  • Incompatibilities : The substance is incompatible with strong oxidizing agents, strong acids, and strong bases.[15][19] Contact with these materials should be avoided.

  • Thermal Decomposition : When heated to decomposition, it can release toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[19]

  • Forced Degradation : Stability-indicating studies have shown that this compound can be intentionally degraded under stress conditions, including acidic, basic, oxidative, photolytic, and thermal stress.[20]

Mechanism of Action

This compound exerts its bacteriostatic effect by inhibiting protein synthesis within bacterial cells.[21][22] Unlike bactericidal agents that kill bacteria, this compound halts their growth and replication, allowing the host's immune system to clear the infection.[22] The process is highly specific to the bacterial ribosome, which differs from eukaryotic ribosomes, accounting for its selective toxicity.

The key steps in its mechanism are:

  • Ribosomal Binding : this compound binds to the 30S subunit of the bacterial ribosome.[1][22][23]

  • Inhibition of Translocation : This binding event interferes with the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome, a critical step in polypeptide chain elongation.[2][16][22]

  • Cessation of Protein Synthesis : The interruption of translocation effectively freezes protein synthesis, preventing the production of essential proteins required for bacterial growth and function.[11][21][23]

Spectinomycin_Mechanism_of_Action cluster_cell Bacterial Cell This compound This compound Ribosome 30S Ribosomal Subunit This compound->Ribosome Binds to Inhibition Inhibition This compound->Inhibition Leads to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Essential for Ribosome->Inhibition Growth_Halted Bacterial Growth and Replication Halted Protein_Synthesis->Growth_Halted Failure leads to Inhibition->Protein_Synthesis Blocks

Caption: Mechanism of Action of this compound.

Experimental Protocols

The accurate determination of physicochemical properties relies on standardized and validated experimental methods. Below are detailed protocols for key analyses.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining the thermodynamic equilibrium solubility of a compound.[24]

Methodology:

  • Preparation : Add an excess amount of this compound dihydrochloride pentahydrate solid to a known volume of the solvent (e.g., purified water, buffer) in a sealed, inert container (e.g., a glass vial). The amount should be sufficient to ensure a solid phase remains at equilibrium.[24]

  • Equilibration : Agitate the mixture at a constant, controlled temperature for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[25]

  • Phase Separation : Separate the undissolved solid from the saturated solution. This is achieved by centrifugation followed by aspiration of the supernatant or by passing the solution through a low-binding filter (e.g., 0.22 µm PVDF).[25]

  • Quantification : Accurately dilute an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).[25][26]

  • Calculation : Determine the solubility by comparing the measured concentration against a standard calibration curve prepared with known concentrations of the compound.

Shake_Flask_Solubility_Workflow start Start add_solid Add Excess Solid Compound to Solvent start->add_solid equilibrate Agitate at Constant Temp (24-72 hours) add_solid->equilibrate separate Separate Phases (Centrifuge / Filter) equilibrate->separate analyze Analyze Supernatant (e.g., HPLC, UV-Vis) separate->analyze quantify Quantify vs. Standard Curve analyze->quantify end_node End quantify->end_node

References

Methodological & Application

Application Notes and Protocols for Spectinomycin Selection in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using spectinomycin as a selective agent in plant tissue culture for the generation of transgenic plants. Detailed protocols, data summaries, and troubleshooting tips are included to facilitate the successful application of this technology.

Introduction

In plant genetic engineering, the introduction of foreign DNA into a plant genome is a rare event. Therefore, a selectable marker system is crucial to identify and isolate the few successfully transformed cells from a large population of untransformed cells. This compound is an aminocyclitol antibiotic that serves as an effective selective agent in plant tissue culture. It is particularly useful for selecting transformants with resistance conferred by the aadA (aminoglycoside 3'-adenylyltransferase) gene, which is of bacterial origin.[1] This system is advantageous because it is non-lethal and provides a clear visual distinction between transformed and non-transformed tissues, with sensitive cells typically bleaching.[1]

Mechanism of Action

This compound functions by binding to the 30S subunit of prokaryotic-type ribosomes, thereby inhibiting protein synthesis.[2][3] In plants, this action is specific to the 70S ribosomes found within plastids (chloroplasts), effectively halting plastid protein biosynthesis.[4] This disruption of chloroplast function leads to a bleached or white phenotype in susceptible plant tissues when grown on a medium containing this compound.

Resistance to this compound is conferred by the bacterial enzyme aminoglycoside 3'-adenylyltransferase (AadA).[1] The aadA gene, when incorporated into the plant's nuclear or plastid genome, produces this enzyme. AadA inactivates this compound (and streptomycin) through adenylation, preventing it from binding to the ribosomal subunit.[5] Consequently, transformed cells expressing the aadA gene can maintain normal plastid function and exhibit green, healthy growth in the presence of this compound.

G cluster_0 Untransformed Plant Cell cluster_1 Transformed Plant Cell (with aadA gene) Spectinomycin_in This compound Plastid Plastid (70S Ribosome) Spectinomycin_in->Plastid Enters Cell & Plastid Protein_Syn_Blocked Protein Synthesis Blocked Plastid->Protein_Syn_Blocked Binds to 30S subunit Bleaching Cell Bleaching/ Death Protein_Syn_Blocked->Bleaching Spectinomycin_in_2 This compound aadA aadA gene product (AadA enzyme) Spectinomycin_in_2->aadA Enters Cell Inactive_Spec Inactive This compound aadA->Inactive_Spec Inactivates Plastid_2 Plastid (70S Ribosome) Inactive_Spec->Plastid_2 Protein_Syn_Normal Normal Protein Synthesis Plastid_2->Protein_Syn_Normal Green_Growth Green & Healthy Growth Protein_Syn_Normal->Green_Growth G cluster_workflow Experimental Workflow for this compound Selection A 1. Explant Preparation (e.g., Tobacco Leaf Disks) B 2. Agrobacterium Inoculation (Vector with aadA gene) A->B C 3. Co-cultivation (2-3 days, dark) B->C D 4. Transfer to Selection Medium (with this compound + Cefotaxime) C->D E 5. Subculture & Regeneration (Every 2-3 weeks) D->E F Observe Shoot Development E->F G Green, Resistant Shoots (Transformed) F->G H White, Sensitive Shoots (Non-transformed) F->H I 6. Rooting of Green Shoots (on this compound medium) G->I J 7. Acclimatization (Transfer to soil) I->J

References

Application Notes and Protocols for the Preparation of a Sterile Spectinomycin Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spectinomycin is an aminocyclitol antibiotic effective against a range of gram-negative bacteria. It functions by inhibiting protein synthesis through its interaction with the bacterial 30S ribosomal subunit. In a laboratory setting, this compound is frequently used as a selective agent for plasmids conferring this compound resistance in bacterial cultures. Accurate and consistent preparation of a sterile this compound stock solution is crucial for reliable experimental outcomes. These application notes provide a detailed protocol for the preparation, sterilization, and storage of a this compound stock solution.

Quantitative Data Summary

For reproducibility and accuracy in preparing the stock solution, it is essential to use the correct molecular weight for the specific form of this compound being used. The following table summarizes the quantitative data for commonly available forms of this compound.

Chemical FormMolecular FormulaMolecular Weight ( g/mol )Recommended SolventSolubility in Water
This compound (Base)C₁₄H₂₄N₂O₇332.35[1][2]WaterInsoluble[3]
This compound DihydrochlorideC₁₄H₂₄N₂O₇ · 2HCl405.3[4]WaterSoluble[3]
This compound Dihydrochloride PentahydrateC₁₄H₂₄N₂O₇ · 2HCl · 5H₂O495.35[5]Water50 mg/mL[3]
This compound SulfateC₁₄H₂₆N₂O₁₁S430.43[6]WaterSoluble

Experimental Protocol

This protocol details the steps for preparing a 100 mg/mL sterile stock solution of this compound dihydrochloride pentahydrate in water. This concentration is a common starting point and can be diluted to the desired working concentration.

3.1. Materials

  • This compound dihydrochloride pentahydrate (MW = 495.35 g/mol )[5]

  • Sterile, deionized, or distilled water

  • Sterile 50 mL conical tubes or appropriate sterile containers

  • 0.22 µm syringe filters

  • Sterile syringes (10-20 mL)

  • Sterile microcentrifuge tubes for aliquoting

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Vortex mixer (optional)

3.2. Procedure

  • Calculation: To prepare 10 mL of a 100 mg/mL stock solution, you will need 1 g of this compound dihydrochloride pentahydrate.

    • Calculation: 10 mL * 100 mg/mL = 1000 mg = 1 g

  • Weighing: Carefully weigh 1 g of this compound dihydrochloride pentahydrate powder using an analytical balance.

  • Dissolving:

    • Add the weighed this compound powder to a sterile 50 mL conical tube.

    • Add approximately 8 mL of sterile water to the tube.

    • Close the tube tightly and vortex or invert until the powder is completely dissolved.[7][8] The solution should be clear and colorless.[3]

    • Once fully dissolved, add sterile water to bring the final volume to 10 mL.

  • Sterilization:

    • Draw the this compound solution into a sterile syringe.

    • Aseptically attach a sterile 0.22 µm syringe filter to the syringe.[7][8] It is good practice to pre-wet the filter by passing 5-10 mL of sterile water through it, discarding the water before filtering the antibiotic solution.[7][8][9]

    • Filter-sterilize the this compound solution into a new sterile conical tube.[10]

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles and minimize the risk of contamination.[10][11]

    • Clearly label the aliquots with the name of the antibiotic, concentration, and date of preparation.

    • Store the aliquots at -20°C. The stock solution is stable for up to one year when stored at this temperature.[7][8] For shorter-term storage, the solution can be kept at 2-8°C for several weeks.[12]

Workflow Diagram

The following diagram illustrates the key steps in the preparation of a sterile this compound stock solution.

G Workflow for Sterile this compound Stock Solution Preparation cluster_prep Preparation cluster_sterilization Sterilization cluster_storage Storage A Calculate required mass of this compound B Weigh this compound powder A->B C Dissolve in sterile water B->C D Adjust to final volume C->D E Draw solution into a sterile syringe D->E F Attach a 0.22 µm syringe filter E->F G Filter-sterilize into a sterile container F->G H Aliquot into sterile tubes G->H I Label aliquots H->I J Store at -20°C I->J

Caption: Workflow for preparing a sterile this compound stock solution.

References

Spectinomycin as a Selectable Marker for Transgenic Plants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectinomycin is an aminocyclitol antibiotic that inhibits protein synthesis in prokaryotes and in the organelles of eukaryotes, such as plastids (chloroplasts), by binding to the 30S ribosomal subunit.[1][2] This property makes it a valuable tool in plant biotechnology as a selectable marker for identifying and isolating transgenic plants. Resistance to this compound is conferred by the bacterial aadA (aminoglycoside-3'-adenylyltransferase) gene, which detoxifies the antibiotic.[3] When the aadA gene is introduced into the plant genome along with a gene of interest, only the successfully transformed cells that express the aadA gene will be able to survive and regenerate on a medium containing this compound.

One of the key advantages of using this compound is that it is a non-lethal, visual marker.[4] Susceptible, non-transformed plant tissues typically bleach and become white in the presence of this compound, while resistant, transgenic tissues remain green. This allows for easy visual identification of putative transformants at an early stage of development. This compound has been successfully used as a selectable marker in a variety of plant species, including tobacco, soybean, Arabidopsis, potato, and citrus.[4][5]

Mechanism of Action and Resistance

This compound functions by binding to the 30S ribosomal subunit in plastids, thereby inhibiting protein synthesis and leading to a bleached phenotype in susceptible plants.[2][6] The resistance mechanism involves the enzymatic detoxification of this compound by the product of the aadA gene, aminoglycoside-3'-adenylyltransferase. This enzyme transfers an adenylyl group from ATP to this compound, rendering it unable to bind to the ribosome.

cluster_plastid Plastid cluster_transgene Transgene Action 30S_ribosome 30S Ribosomal Subunit Protein_synthesis Protein Synthesis 30S_ribosome->Protein_synthesis Essential for Bleached_phenotype Bleached Phenotype (Cell Death) This compound This compound This compound->30S_ribosome Binds to and inhibits AadA_enzyme AadA Enzyme (Aminoglycoside-3'- adenylyltransferase) This compound->AadA_enzyme Substrate for aadA_gene aadA Gene aadA_gene->AadA_enzyme Encodes Detoxified_this compound Detoxified This compound AadA_enzyme->Detoxified_this compound Detoxifies Detoxified_this compound->30S_ribosome Cannot bind to

Mechanism of this compound action and resistance.

Data Presentation

Table 1: Recommended this compound Concentrations for Selection of Transgenic Plants
Plant SpeciesExplant TypeThis compound Concentration (mg/L)Reference(s)
Tobacco Leaf discs200-500[4]
Soybean Cotyledonary nodes25-250[7][8]
Arabidopsis thaliana Protoplast-derived colonies5-20[9]
Arabidopsis thaliana Leaf culture (ACC2-knockout)100[10]
Potato Internodal stem segments25-50[5]
Citrus Epicotyl segments10-25[3][5]
Orchid Protocorms50[11]
Table 2: Comparative Transformation Efficiencies of this compound and Kanamycin Selectable Markers
Plant SpeciesSelectable MarkerTransformation Efficiency (%)Reference(s)
Arabidopsis thaliana Nta STD-aadA (this compound)0.29[3]
pea STD trunc-sul1-aadA (this compound)1.83[3]
nptII (Kanamycin)1.55 - 2.05[3]
Potato Nta STD-aadA (this compound)30.8[3][12]
pea STD trunc-sul1-aadA (this compound)66.6[3][12]
nptII (Kanamycin)50.0 - 57.5[3][12]
Citrus pea STD trunc-sul1-aadA (this compound)37.5 ± 6.3[3]
nptII (Kanamycin)31.1 ± 3.1[3]
Soybean Nta STD-aadA (this compound)10.0 ± 4.8[3]
pea STD trunc-sul1-aadA (this compound)12.3 ± 2.4[3]

Nta STD-aadA: Standard Nicotiana tabacum stromal targeting domain fused to aadA. pea STD trunc-sul1-aadA: Enhanced construct with a truncated pea stromal targeting domain fused to a sulfonamide resistance gene (sul1) and aadA.

Experimental Protocols

The following are generalized protocols for Agrobacterium-mediated transformation and selection using this compound. Optimization of media components, hormone concentrations, and selection conditions may be necessary for specific genotypes.

Protocol 1: Agrobacterium-mediated Transformation of Tobacco (Leaf Disc Method)
  • Prepare Agrobacterium tumefaciens :

    • Grow a culture of A. tumefaciens strain (e.g., GV3101) containing the binary vector with the aadA gene and the gene of interest in YEB medium with appropriate antibiotics (e.g., rifampicin and this compound for the binary vector) at 28°C overnight.

    • Pellet the bacterial cells by centrifugation and resuspend in liquid MS medium to an OD600 of 0.5-0.8.

  • Explant Preparation and Inoculation :

    • Excise leaf discs (approximately 1 cm2) from young, sterile tobacco plants.

    • Immerse the leaf discs in the Agrobacterium suspension for 10-20 minutes.

    • Blot the leaf discs dry on sterile filter paper.

  • Co-cultivation :

    • Place the leaf discs abaxial side down on co-cultivation medium (MS medium with 1 mg/L BAP and 0.1 mg/L NAA) in the dark at 25°C for 2-3 days.

  • Selection and Regeneration :

    • Transfer the leaf discs to selection medium (MS medium with 1 mg/L BAP, 0.1 mg/L NAA, 250 mg/L cefotaxime to eliminate Agrobacterium, and 200-500 mg/L this compound).[4]

    • Subculture the explants to fresh selection medium every 2-3 weeks.

    • Green, resistant shoots will emerge from the callus tissue after 4-8 weeks. Non-transformed tissues will bleach.

  • Rooting :

    • Excise well-developed shoots and transfer them to rooting medium (hormone-free MS medium with 250 mg/L cefotaxime and 500 mg/L this compound) until roots are established.[6]

  • Acclimatization :

    • Transfer the rooted plantlets to soil and gradually acclimate them to greenhouse conditions.

Protocol 2: Agrobacterium-mediated Transformation of Soybean (Cotyledonary Node Method)
  • Prepare Agrobacterium tumefaciens :

    • Follow the same procedure as for tobacco transformation.

  • Explant Preparation and Inoculation :

    • Germinate sterile soybean seeds on a germination medium for 4-5 days.

    • Excise the cotyledonary nodes from the seedlings.

    • Inoculate the explants with the prepared Agrobacterium suspension.

  • Co-cultivation :

    • Co-cultivate the explants on a suitable medium for 3-5 days in the dark.

  • Selection and Regeneration :

    • Transfer the explants to a shoot induction medium containing cefotaxime and 25-150 mg/L this compound.[7][8]

    • Subculture every 2-3 weeks. Green shoots will develop from the nodal region.

  • Rooting and Acclimatization :

    • Follow similar procedures as for tobacco.

Experimental Workflow and Logical Relationships

cluster_decision Selection Outcome Start Start Vector_Construction Vector Construction (aadA + Gene of Interest) Start->Vector_Construction Agrobacterium_Transformation Agrobacterium Transformation Vector_Construction->Agrobacterium_Transformation Inoculation Inoculation of Explants with Agrobacterium Agrobacterium_Transformation->Inoculation Explant_Preparation Explant Preparation (e.g., leaf discs, cotyledonary nodes) Explant_Preparation->Inoculation Co-cultivation Co-cultivation Inoculation->Co-cultivation Selection Selection on this compound-containing Medium Co-cultivation->Selection Regeneration Regeneration of Putative Transgenic Shoots Selection->Regeneration Green_Shoots Green, Healthy Shoots? Selection->Green_Shoots Transformed Bleached_Tissue Bleached, Non-growing Tissue Selection->Bleached_Tissue Non-transformed Rooting Rooting of Shoots Regeneration->Rooting Acclimatization Acclimatization to Greenhouse Conditions Rooting->Acclimatization Molecular_Analysis Molecular Analysis (PCR, Southern Blot, etc.) Acclimatization->Molecular_Analysis End End Molecular_Analysis->End Green_Shoots->Regeneration Discard Discard Bleached_Tissue->Discard

Workflow for generating transgenic plants using this compound selection.

Troubleshooting

  • High frequency of escapes (non-transformed plants that survive selection) : This can be due to insufficient this compound concentration. It is crucial to perform a kill curve experiment with wild-type explants to determine the minimum inhibitory concentration for the specific plant species and genotype.

  • Low transformation efficiency : Several factors can contribute to low efficiency, including the Agrobacterium strain, the plant genotype, the quality of the explants, and the tissue culture conditions. Optimization of these parameters is often necessary. Recent research has shown that enhanced this compound resistance constructs, such as the pea STD trunc-sul1-aadA fusion, can significantly improve transformation efficiency in some species.[3]

  • Chimeric or mosaic plants : These plants contain both transformed and non-transformed sectors. This can occur if selection pressure is not maintained throughout the regeneration process. Multiple rounds of selection and regeneration can help to obtain uniformly transformed plants.[13]

  • Slow regeneration : this compound selection can sometimes require a longer time for shoots to emerge and develop compared to other selectable markers like kanamycin.[3] Patience and consistent subculturing are important.

Conclusion

This compound, in conjunction with the aadA resistance gene, serves as an effective and visually straightforward selectable marker for the production of transgenic plants. Its non-lethal mode of action and the clear bleaching phenotype of non-transformed tissues facilitate the efficient identification of transformants. While optimization of selection conditions is essential for each plant system, this compound remains a valuable tool in the field of plant genetic engineering. The development of enhanced this compound resistance constructs further expands its utility and efficiency across a broader range of plant species.

References

Application Note and Protocol: Preparation of Spectinomycin Working Solutions from a Stock Concentration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spectinomycin is an aminocyclitol antibiotic effective against a range of Gram-negative and Gram-positive bacteria. It functions by inhibiting protein synthesis through binding to the 30S ribosomal subunit. In a laboratory setting, this compound is frequently used as a selective agent in microbiology for the maintenance and propagation of plasmids conferring this compound resistance in host bacteria. Accurate preparation of working solutions from a concentrated stock is critical for experimental success and reproducibility. This document provides a detailed protocol for the preparation of this compound stock solutions and the subsequent calculation and dilution to achieve a desired working concentration.

Data Presentation: this compound Concentrations

The following table summarizes common stock and working concentrations for this compound.

Parameter Concentration Solvent Storage Typical Application
Stock Solution50 - 100 mg/mLSterile deionized water-20°C for up to 1 yearGeneral laboratory use
Working Concentration (Bacteria)50 - 100 µg/mLLB Medium or other bacterial culture media4°C for up to 1 month (in plates)Bacterial selection
Working Concentration (Plant Tissue Culture)0.2 - 5 mg/mLMS-agar mediaVaries with mediaSelection of transformed plant cells

Experimental Protocols

Materials

  • This compound dihydrochloride pentahydrate (MW = 495.3 g/mol )[1]

  • Sterile deionized water

  • 0.22 µm syringe filter

  • Sterile conical tubes or vials

  • Appropriate personal protective equipment (PPE)

Protocol 1: Preparation of a 50 mg/mL this compound Stock Solution

This protocol outlines the steps to prepare a 10 mL stock solution of 50 mg/mL this compound.

  • Weighing the this compound: Accurately weigh 0.5 g of this compound dihydrochloride pentahydrate.[1][2]

  • Dissolving the this compound: Add the weighed this compound to a sterile container and add 10 mL of sterile deionized water to completely dissolve the powder.[1][2]

  • Sterile Filtration: Draw the this compound solution into a sterile syringe. Attach a 0.22 µm syringe filter to the syringe.[1][2] Pre-wet the filter by passing 5-10 mL of sterile water through it and discarding the water.[1][2] Filter the this compound stock solution into a sterile container.[1][2]

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C.[1][2] Stock solutions are generally stable for up to one year when stored at -20°C.[1][2]

Protocol 2: Calculating and Preparing the Working Concentration

This protocol describes how to dilute the stock solution to a final working concentration, using the common example of preparing a bacterial growth medium with 100 µg/mL this compound.

  • Determine the Required Volume: Decide on the final volume of the medium you need to prepare (e.g., 100 mL of LB agar).

  • Use the Dilution Formula (C1V1 = C2V2):

    • C1 = Concentration of the stock solution (e.g., 50 mg/mL)

    • V1 = Volume of the stock solution to be added (this is what you need to calculate)

    • C2 = Desired final working concentration (e.g., 100 µg/mL)

    • V2 = Final volume of the medium (e.g., 100 mL)

  • Unit Conversion: Ensure that the units for C1 and C2 are the same.

    • Convert the stock solution concentration from mg/mL to µg/mL: 50 mg/mL * 1000 µg/mg = 50,000 µg/mL.

  • Calculate V1:

    • (50,000 µg/mL) * V1 = (100 µg/mL) * (100 mL)

    • V1 = (100 µg/mL * 100 mL) / 50,000 µg/mL

    • V1 = 0.2 mL or 200 µL

  • Adding to the Medium: After autoclaving the medium and allowing it to cool to approximately 50-55°C, add the calculated volume (200 µL) of the sterile this compound stock solution.[3] Mix thoroughly before pouring plates or inoculating a liquid culture. Adding the antibiotic to cooled media is crucial to prevent its degradation.[3]

Mandatory Visualization

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Sterile Water weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot and Store at -20°C filter->aliquot calculate Calculate Required Volume (C1V1=C2V2) aliquot->calculate Use Stock add Add Stock to Cooled Medium calculate->add mix Mix Thoroughly add->mix

Caption: Workflow for preparing this compound working solution.

Stability and Storage

  • Powder: this compound as a dry powder is stable for years when stored properly.[4]

  • Stock Solutions: Aqueous stock solutions of this compound are stable for up to one year when stored at -20°C.[1][2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Working Solutions (in media): The stability of this compound in prepared media, such as agar plates, is more limited. It is recommended to store plates at 4°C and use them within a month for optimal antibiotic activity.

References

Troubleshooting & Optimization

troubleshooting spectinomycin resistance in transformed bacteria

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers encountering issues with spectinomycin selection in transformed bacteria.

Frequently Asked Questions (FAQs)

Section 1: No Colonies or Poor Growth

Q1: I performed a transformation and plated the cells on LB agar with this compound, but I see no colonies. What went wrong?

A1: A complete lack of colonies typically points to a fundamental issue with the transformation protocol or the selection process. Here are the most common culprits:

  • Failed Transformation: Your competent cells may have low transformation efficiency, or there might have been an error in the transformation protocol itself (e.g., incorrect heat shock temperature or duration).[1][2] Always run a positive control (transforming a known, high-efficiency plasmid) to verify that your competent cells and protocol are working correctly.[1]

  • Incorrect Antibiotic: Double-check that your plasmid actually contains a this compound resistance gene (e.g., aadA). Using the wrong antibiotic for your plasmid's resistance marker is a common reason for seeing no growth.[2][3]

  • Inactive this compound: The this compound in your plates may be inactive. This can happen if the antibiotic was added to agar that was too hot (above 50-60°C), or if the plates are old, as antibiotics can degrade over time.[1][4]

  • Incorrect DNA Concentration: Using too little plasmid DNA (typically less than 1 pg) will result in no colonies, while using too much (over 100 ng) can also inhibit transformation.[2]

Q2: I see very few or very small colonies after transformation. What could be the cause?

A2: Low colony count or small colony size suggests that the selection is working but is overly stringent, or that the cells are growing under stress.

  • This compound Concentration is Too High: While the typical working concentration is 50-100 µg/mL, your specific bacterial strain might be more sensitive.[5] Consider running a titration experiment to find the optimal concentration.

  • Low Transformation Efficiency: Even if the transformation worked, low efficiency will naturally result in fewer colonies.[2] This is common when using large plasmids or transforming ligation products.

  • Plasmid or Insert Toxicity: The gene you are cloning or the plasmid itself may be toxic to the host cells, leading to slow growth and smaller colonies.

  • Insufficient Recovery Period: After heat shock, cells need time in antibiotic-free media (like SOC) to recover and express the resistance gene before being plated on selective media.[1] A recovery time of at least 60 minutes at 37°C is recommended.[1]

Section 2: Unexpected Growth

Q1: My negative control plate (untransformed cells) has colonies. Why is this happening?

A1: Growth on a negative control plate indicates that your host bacterial strain has acquired resistance to this compound, or there is an issue with your plates or aseptic technique.

  • Spontaneous Resistance: Bacteria can develop spontaneous mutations that confer resistance. The rate for E. coli K-12 is approximately 2 x 10⁻¹⁰.[6] This is more likely to be observed if a very high density of cells is plated.

  • Contamination: Your competent cells or media may be contaminated with a different, resistant bacterial strain.

  • Inactive Antibiotic: If the this compound in the plates is degraded or was never added, all bacteria will grow, including the untransformed cells.[3][4]

Q2: I'm seeing "satellite" colonies on my plates. What are they and should I be concerned?

A2: Satellite colonies are small colonies of non-transformed cells that grow in a zone around a true, resistant colony.[7] This phenomenon is most famous with ampicillin, where the resistant colony secretes an enzyme (beta-lactamase) that degrades the antibiotic in the immediate vicinity.[7]

While this compound resistance is typically conferred by an intracellular enzyme (aminoglycoside adenyltransferase from the aadA gene) that modifies the antibiotic, some studies note that satellite colonies are generally less of an issue with this compound compared to ampicillin.[8][9] However, if plates are incubated for too long (e.g., >16 hours), the antibiotic can break down, potentially allowing for the growth of these non-resistant cells.[2] It is best to pick well-isolated, larger colonies for downstream applications.

Section 3: Verifying Transformants

Q1: How can I be sure that the colonies that grew are the correct transformants?

A1: Visual inspection is not enough. You must verify that the colonies contain your plasmid of interest. The two most common methods are:

  • Colony PCR: This is a rapid screening method where you use PCR to amplify a specific region of your plasmid directly from a bacterial colony.[10] You can use primers that flank your insert to confirm its size.

  • Plasmid Miniprep and Restriction Digest: This involves growing a liquid culture from a single colony, isolating the plasmid DNA (miniprep), and then cutting it with specific restriction enzymes.[11] When you run the digested DNA on an agarose gel, the resulting fragment sizes should match your expected pattern.[12]

Q2: My colony PCR or restriction digest shows an incorrect band size. What does this mean?

A2: An incorrect band size indicates a problem with the plasmid construct inside that particular colony.

  • No Insert: You may have picked a colony containing the vector that re-ligated to itself without taking up your insert.

  • Incorrect Insert or Rearrangement: Your ligation may have contained contaminating DNA fragments, or the plasmid may have undergone rearrangement within the host cell.

  • Primer Issues (for Colony PCR): Your PCR primers may be binding to an incorrect location on the plasmid or host genome, or one or both primers may not be working efficiently.

In any of these cases, you should discard that colony and screen additional colonies from your transformation plate.

Data Presentation: this compound Concentrations

ParameterRecommended ConcentrationDissolved InStorage
Stock Solution 50 mg/mL (1000x)Sterile dH₂O-20°C for up to 1 year[13][14]
Working Concentration (LB Agar/Broth) 50 µg/mLN/APlates can be stored at 4°C for 2-4 weeks
High-Copy Plasmids 50 - 100 µg/mLN/ALittle difference from low-copy[5]
Low-Copy Plasmids 50 - 100 µg/mLN/AShould be effective in this range[5]

Experimental Protocols

Protocol 1: Verifying this compound Activity via MIC Determination (Simplified)

This protocol helps determine if your this compound stock is active and at what concentration it inhibits your specific bacterial strain.

  • Prepare Cultures: Inoculate a tube of LB broth with your untransformed host bacteria (e.g., DH5α). Grow overnight at 37°C.

  • Prepare Dilutions: Create a series of sterile tubes containing 1 mL of LB broth each.

  • Add this compound: Create a two-fold serial dilution of this compound across the tubes, aiming for a range of concentrations (e.g., 200, 100, 50, 25, 12.5, 6.25, 0 µg/mL).

  • Inoculate: Dilute your overnight bacterial culture 1:100 in fresh LB broth. Add 10 µL of this diluted culture to each tube of the this compound dilution series.

  • Incubate: Incubate all tubes at 37°C with shaking for 16-18 hours.

  • Observe: Check the tubes for turbidity (cloudiness), which indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is the lowest this compound concentration in which no growth is observed.[15] This should confirm that your antibiotic is active.

Protocol 2: Colony PCR to Verify Insert Presence

This protocol allows for rapid screening of transformants for your gene of interest.[10][16]

  • Prepare Master Mix: On ice, prepare a PCR master mix for the number of colonies you are screening plus a negative control. For a single 20 µL reaction:

    • 10 µL of 2x Taq Master Mix

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • 8 µL of Nuclease-Free Water

  • Aliquot Master Mix: Dispense 20 µL of the master mix into sterile PCR tubes.

  • Pick Colonies: Use a sterile pipette tip or toothpick to touch a single, well-isolated colony from your this compound plate.

  • Inoculate PCR: Dip the toothpick/tip directly into the corresponding PCR tube and swirl to transfer some cells.

  • Inoculate Patch Plate: Streak the same toothpick/tip onto a gridded "patch" plate with fresh LB agar and this compound. This preserves a live culture of the colony being screened.

  • Run PCR: Place the PCR tubes in a thermocycler. Use a program with an initial denaturation step long enough to lyse the cells (e.g., 95-98°C for 5-10 minutes), followed by 30-35 cycles of amplification.

  • Analyze Results: Run 5-10 µL of the PCR product on an agarose gel. Compare the band sizes to a DNA ladder to confirm the presence and correct size of your insert.

Protocol 3: Plasmid Miniprep and Restriction Digest

This is a definitive method to confirm the identity of your plasmid.

  • Inoculate Culture: Pick a single colony and inoculate a 5 mL liquid culture of LB broth containing 50 µg/mL this compound. Grow overnight at 37°C with shaking.

  • Isolate Plasmid: Use a commercial plasmid miniprep kit to isolate plasmid DNA from the overnight culture, following the manufacturer's instructions.

  • Set Up Digest: In a microfuge tube, set up a restriction digest. For a 20 µL reaction:

    • 200-500 ng of Plasmid DNA

    • 2 µL of 10x Restriction Buffer

    • 1 µL of each Restriction Enzyme (e.g., enzymes that flank your insert)

    • Nuclease-Free Water to a final volume of 20 µL

  • Incubate: Incubate the reaction at the temperature recommended for your enzymes (usually 37°C) for 1-2 hours.[11]

  • Analyze by Gel Electrophoresis: Load the entire digest reaction mixed with loading dye onto an agarose gel. Run the gel and visualize the bands. The sizes of the resulting fragments (e.g., vector backbone and insert) should match your expected plasmid map.[12]

Visualizations

TroubleshootingWorkflow start Start: Transformation with This compound Selection result Observe Plates after 16-18h Incubation start->result no_colonies Problem: No Colonies result->no_colonies None few_colonies Problem: Few/Small Colonies result->few_colonies Few/Small good_colonies Result: Good Colonies result->good_colonies Good neg_control_growth Problem: Growth on Negative Control result->neg_control_growth Growth on Neg Control check_transform Check Transformation: - Positive Control? - Competent Cell Viability? - Protocol Followed? no_colonies->check_transform check_antibiotic Check Antibiotic: - Correct Spec Conc.? - Plates Fresh? - Added at <60°C? no_colonies->check_antibiotic check_plasmid Check Plasmid: - Correct Resistance Gene? - DNA concentration okay? no_colonies->check_plasmid few_colonies->check_antibiotic check_conc Optimize Spec Conc. (Titration) few_colonies->check_conc check_toxicity Consider Insert/ Plasmid Toxicity few_colonies->check_toxicity verify_colonies Verify Colonies: - Colony PCR - Miniprep + Digest good_colonies->verify_colonies check_host Check Host Strain: - Test for spontaneous  resistance - Check for contamination neg_control_growth->check_host check_plates Check Plates: - Remake plates with  fresh antibiotic neg_control_growth->check_plates success Success! verify_colonies->success SpectinomycinMechanism cluster_cell Bacterial Cell cluster_ribosome 30S Ribosomal Subunit cluster_resistance Resistance Mechanism ribosome Protein Synthesis protein_synthesis_blocked Protein Synthesis Blocked ribosome->protein_synthesis_blocked This compound This compound This compound->ribosome binds to enzyme Aminoglycoside Adenylyltransferase (Enzyme) This compound->enzyme target aadA aadA gene (on plasmid) aadA->enzyme expresses enzyme->ribosome Prevents inhibition inactivated_spec Inactivated This compound enzyme->inactivated_spec modifies inactivated_spec->ribosome Cannot bind VerificationWorkflow start Pick Single Colony from Selective Plate method_choice Choose Verification Method start->method_choice colony_pcr Colony PCR method_choice->colony_pcr Rapid Screen miniprep Overnight Culture & Plasmid Miniprep method_choice->miniprep Definitive pcr_steps 1. Transfer cells to PCR mix 2. Make patch plate 3. Run PCR colony_pcr->pcr_steps digest_steps 1. Set up restriction digest 2. Incubate at 37°C miniprep->digest_steps gel Run Agarose Gel Electrophoresis pcr_steps->gel gel2 Run Agarose Gel Electrophoresis digest_steps->gel2 analyze Analyze Band Sizes gel->analyze gel2->analyze correct Correct Size: Proceed with Verified Clone analyze->correct Match incorrect Incorrect Size: Screen another colony analyze->incorrect No Match

References

Technical Support Center: Optimizing Spectinomycin for Low Copy Number Plasmids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing spectinomycin concentration when working with low copy number plasmids. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting advice for successful plasmid selection and maintenance.

Frequently Asked Questions (FAQs)

Q1: What is the standard concentration of this compound to use for selecting E. coli with low copy number plasmids?

A1: The generally recommended concentration of this compound for selecting E. coli is between 50 and 100 µg/mL.[1][2] However, for low copy number plasmids, it is often beneficial to use a lower concentration, potentially half of the standard amount, as these plasmids produce fewer antibiotic resistance gene transcripts.[3] The optimal concentration can be strain-dependent.[1]

Q2: How does this compound work to select for bacteria containing my plasmid?

A2: this compound is an aminocyclitol antibiotic that inhibits bacterial protein synthesis.[4][5][6] It binds to the 30S ribosomal subunit, which is a crucial component of the bacterial ribosome responsible for translating mRNA into protein.[5][7] This binding prevents the translocation step of protein synthesis, effectively halting the production of essential proteins and inhibiting bacterial growth.[4][5] Plasmids containing a this compound resistance gene (commonly aadA) produce an enzyme, aminoglycoside adenylyltransferase, which modifies and inactivates the this compound, allowing the bacteria harboring the plasmid to survive and replicate.

Q3: Can I use the same this compound concentration for both high copy and low copy number plasmids?

A3: While there might not be a significant difference in the required antibiotic concentration between high and low copy plasmids for initial selection, optimizing the concentration is more critical for low copy number plasmids.[1] Low copy plasmids express lower levels of the resistance enzyme.[3] Using a concentration that is too high can inhibit the growth of cells that have successfully taken up the plasmid, leading to lower transformation efficiency or poor growth. Conversely, a concentration that is too low may result in the growth of non-transformed cells or loss of the plasmid during cell division.[2][8]

Q4: My low copy number plasmid yields are consistently low. Could the this compound concentration be the cause?

A4: While this compound concentration can play a role, other factors are more likely to be the primary cause of low plasmid yield. These include:

  • Culture Media: Using a nutrient-rich broth like Terrific Broth (TB) can significantly increase cell density and, consequently, plasmid yield.[3][9]

  • Incubation Time: Low copy number plasmids may require longer incubation times (20 hours or more) to achieve maximum yield.[3]

  • Bacterial Strain: Using a strain optimized for plasmid propagation, such as DH5α, which has mutations that improve plasmid stability, is recommended.[3] Strains designed for protein expression may not be ideal for cloning.[3]

  • Aeration: Ensuring sufficient oxygenation by using a flask with a volume at least four times that of the culture is crucial for optimal growth.[3]

Interestingly, one study found that increasing the antibiotic concentration did not improve the yields of low copy number plasmids.[9]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound for the selection of low copy number plasmids.

Issue 1: No colonies appear on the selection plate after transformation.

Possible Cause Troubleshooting Step
This compound concentration is too high. Verify the concentration of your this compound stock solution and the final concentration in your plates. Consider performing a titration experiment (see Experimental Protocols) to determine the optimal concentration. For low copy plasmids, you may need to reduce the concentration to as low as 25 µg/mL.
Inefficient transformation. Ensure your competent cells are of high efficiency. Use a positive control (a known high copy number plasmid) to verify your transformation protocol.
Issues with the plasmid. Verify the integrity and concentration of your plasmid DNA. Confirm that the plasmid indeed contains a this compound resistance gene.
This compound stock is old or improperly stored. Prepare a fresh stock solution of this compound. Stock solutions should be sterile-filtered and stored at -20°C.[1]

Issue 2: A high number of satellite colonies are observed on the selection plate.

Possible Cause Troubleshooting Step
This compound concentration is too low. Increase the this compound concentration in your plates to the higher end of the recommended range (e.g., 100 µg/mL).[1][10]
This compound has degraded. Ensure that the antibiotic is added to the agar when it has cooled to approximately 50°C to prevent heat-induced degradation.[1] Use freshly prepared plates.
Incubation time is too long. Over-incubation can lead to the breakdown of the antibiotic in the media surrounding the colonies, allowing non-resistant cells to grow. Pick colonies after they are well-formed (typically 16-24 hours).

Issue 3: The plasmid is lost during subsequent culturing in liquid media.

Possible Cause Troubleshooting Step
Insufficient selective pressure. Always include the optimal concentration of this compound in your liquid cultures to ensure the plasmid is maintained.[8]
The expressed protein is toxic to the cells. If your plasmid is expressing a gene, the protein product may be toxic, leading to selective pressure against plasmid maintenance. Try growing the culture at a lower temperature (e.g., 30°C) to reduce protein expression.
Starting with multiple colony types. Ensure you are starting your liquid culture from a single, well-isolated colony.

Data Presentation

Table 1: Recommended this compound Concentrations for E. coli

Application Plasmid Copy Number Recommended Concentration (µg/mL) Reference(s)
General SelectionHigh or Low50 - 100[1][2][10]
Optimized for Low CopyLow25 - 50[1][3]

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration (Kill Curve)

This protocol is adapted for bacterial cultures to determine the minimum inhibitory concentration (MIC) of this compound for your specific E. coli strain.

Materials:

  • Your E. coli strain of interest (without the plasmid).

  • LB Broth.

  • LB Agar plates.

  • This compound stock solution (e.g., 50 mg/mL).

  • Sterile culture tubes or a 96-well plate.

  • Incubator (37°C).

  • Spectrophotometer.

Methodology:

  • Prepare a range of this compound concentrations: In a series of sterile culture tubes or a 96-well plate, prepare LB broth containing a range of this compound concentrations (e.g., 0, 10, 25, 50, 75, 100, 125, 150 µg/mL). The "0 µg/mL" tube will serve as your positive control for growth.

  • Inoculate the cultures: Inoculate each tube with a small amount of an overnight culture of your plasmid-free E. coli strain (e.g., a 1:1000 dilution).

  • Incubate: Incubate the cultures at 37°C with shaking for 16-24 hours.

  • Measure cell growth: After incubation, measure the optical density at 600 nm (OD600) for each culture.

  • Determine the MIC: The lowest concentration of this compound that completely inhibits visible growth (i.e., no significant increase in OD600 compared to the sterile broth) is the MIC.

  • Select the working concentration: For selecting your low copy number plasmid, use a concentration slightly above the determined MIC (e.g., MIC + 10-20%). This ensures that non-transformed cells are effectively killed while minimizing the metabolic load on the cells carrying the plasmid.

  • Plate-based verification (Optional): To confirm the MIC on solid media, plate a dilution of the overnight culture on LB agar plates containing the same range of this compound concentrations. The MIC is the lowest concentration that prevents colony formation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare LB Agar Plates with This compound Gradient plate Plate Transformation Mix on this compound Plates prep_media->plate prep_cells Prepare Competent E. coli Cells transform Transform Cells with Low Copy Plasmid prep_cells->transform transform->plate incubate Incubate at 37°C (16-24 hours) plate->incubate observe Observe Colony Growth at Different Concentrations incubate->observe select_conc Select Optimal Concentration observe->select_conc downstream Proceed to Downstream Applications select_conc->downstream

Caption: Workflow for optimizing this compound concentration.

troubleshooting_flow start Transformation with Low Copy Plasmid on this compound Plates result Observe Plate Results start->result no_colonies No Colonies result->no_colonies None satellite_colonies Satellite Colonies result->satellite_colonies Many good_colonies Healthy, Isolated Colonies result->good_colonies Good check_conc_high Is this compound Concentration Too High? no_colonies->check_conc_high check_conc_low Is this compound Concentration Too Low? satellite_colonies->check_conc_low proceed Proceed with Colony Selection and Liquid Culture good_colonies->proceed check_transform Check Transformation Efficiency/Protocol check_conc_high->check_transform No check_plates Check Plate Freshness and Incubation Time check_conc_low->check_plates No

Caption: Troubleshooting decision tree for this compound selection.

spectinomycin_mechanism ribosome_30s 30S Subunit protein_synthesis Protein Synthesis ribosome_50s 50S Subunit This compound This compound This compound->ribosome_30s Binds to translocation_block Translocation Blocked This compound->translocation_block cell_death Bacterial Growth Inhibited translocation_block->cell_death

Caption: Mechanism of this compound action on the bacterial ribosome.

References

spectinomycin satellite colonies on selection plates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with spectinomycin selection plates, particularly concerning the appearance of unexpected colonies.

Frequently Asked Questions (FAQs)

Q1: What are satellite colonies and why are they a concern?

Satellite colonies are small colonies of non-resistant bacteria that can grow in the immediate vicinity of a larger, antibiotic-resistant colony on a selection plate. This phenomenon is a significant concern in cloning and selection experiments because it can lead to the selection of false positives, where a colony is picked that does not actually contain the desired plasmid and resistance gene.

Q2: Are satellite colonies common on this compound selection plates?

Satellite colonies, in the classical sense, are not a common or expected phenomenon on this compound selection plates. The formation of satellite colonies is typically associated with antibiotics that are inactivated by secreted enzymes. For instance, with ampicillin selection, resistant bacteria secrete the enzyme β-lactamase, which degrades ampicillin in the surrounding medium, allowing non-resistant cells to grow.[1]

This compound, however, works differently. It inhibits protein synthesis by binding to the 30S ribosomal subunit of bacteria.[2][3][4] Resistance to this compound is primarily conferred by enzymes such as aminoglycoside adenyltransferases (e.g., AadA), which modify and inactivate the antibiotic.[2][3][5][6] These resistance enzymes are located within the cytoplasm of the resistant bacteria and are not secreted.[7] Therefore, there is no mechanism for a resistant colony to detoxify the surrounding medium for non-resistant cells.

Q3: How does this compound work and how do bacteria become resistant?

This compound is a bacteriostatic antibiotic that binds to the 16S rRNA component of the 30S ribosomal subunit. This binding interferes with the translocation of peptidyl-tRNA, thereby halting protein synthesis and inhibiting bacterial growth.[2][3][4]

Bacterial resistance to this compound is most commonly achieved through enzymatic modification of the antibiotic. Genes like aadA encode for aminoglycoside adenyltransferases that transfer an adenylyl group to this compound, rendering it unable to bind to the ribosome.[2][3][5][6]

Mechanism of this compound Action and Resistance

G

Troubleshooting Guide

If you are observing unexpected growth on your this compound selection plates that resembles satellite colonies, it is likely due to other factors. This guide will help you troubleshoot these common issues.

Observed Problem Potential Cause Recommended Solution
A uniform lawn of bacterial growth, or growth of untransformed control cells. 1. Inactive this compound: The antibiotic stock may be old, degraded, or have been stored improperly.- Prepare fresh this compound stock solutions. - Ensure proper storage of stock solutions (typically at -20°C). - Use freshly prepared agar plates. While this compound is relatively stable, preparing fresh plates is a good practice.[8][9][10]
2. Incorrect Antibiotic Concentration: The concentration of this compound in the plates may be too low.- Verify the final concentration of this compound in your plates. A typical working concentration is 50-100 µg/mL.
3. Intrinsically Resistant Competent Cells: The strain of competent cells you are using may have an inherent resistance to this compound.- Always run a negative control (untransformed competent cells) on a this compound plate to check for intrinsic resistance. - If your cells are resistant, you will need to use a different competent cell strain.
Multiple small colonies appearing after prolonged incubation. 1. Spontaneous Resistance: Prolonged incubation can allow for the selection of spontaneous mutants that have acquired resistance to this compound.- Avoid incubating plates for longer than the recommended time (typically 16-24 hours).[2] - Pick well-established, larger colonies for downstream applications as soon as they are visible.
2. Plate Condensation: Condensation on the plate lid can drip onto the agar surface, causing bacteria to spread and form smaller, secondary colonies.- Ensure plates are completely dry before use. - Incubate plates in an inverted position.

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Agar Plates

Materials:

  • Luria-Bertani (LB) agar powder

  • This compound dihydrochloride pentahydrate

  • Sterile distilled water

  • Sterile petri dishes

  • Autoclave

  • Water bath or incubator at 50-55°C

Procedure:

  • Prepare LB agar according to the manufacturer's instructions.

  • Autoclave the LB agar solution to sterilize it.

  • Allow the autoclaved agar to cool to 50-55°C in a water bath. Holding the bottle with your bare hand should be possible without discomfort.

  • Prepare a stock solution of this compound (e.g., 50 mg/mL in sterile distilled water). Filter-sterilize the stock solution through a 0.22 µm filter.

  • Add the this compound stock solution to the cooled agar to achieve the desired final concentration (e.g., 50 µg/mL). For a 1-liter batch of agar, you would add 1 mL of a 50 mg/mL stock.

  • Gently swirl the flask to mix the antibiotic evenly throughout the agar. Avoid creating air bubbles.

  • Pour the agar into sterile petri dishes (approximately 20-25 mL per 100 mm plate).

  • Allow the plates to solidify at room temperature.

  • Store the plates in a sealed bag at 4°C, protected from light.[11] It is recommended to use the plates within 2-4 weeks for optimal performance.

Protocol 2: Testing Competent Cell Viability and Antibiotic Efficacy

Objective: To confirm that your competent cells are viable and that your this compound plates are selecting properly.

Procedure:

  • Thaw an aliquot of your competent cells on ice.

  • Prepare three microcentrifuge tubes:

    • Tube 1 (Negative Control): 50 µL of competent cells.

    • Tube 2 (Positive Control): 50 µL of competent cells + 1 µL of a control plasmid with this compound resistance (e.g., pUC19 with an aadA cassette).

    • Tube 3 (No Antibiotic Control): 50 µL of competent cells.

  • Incubate the tubes on ice for 20-30 minutes.

  • Perform a heat shock according to your transformation protocol (e.g., 42°C for 45 seconds).

  • Immediately return the tubes to ice for 2 minutes.

  • Add 950 µL of sterile SOC or LB medium (without antibiotic) to each tube.

  • Incubate the tubes at 37°C for 1 hour with gentle shaking to allow for the expression of the resistance gene.

  • Plate 100 µL from each tube onto the appropriate agar plates:

    • Tube 1: Plate on a this compound plate.

    • Tube 2: Plate on a this compound plate.

    • Tube 3: Plate on an LB agar plate with no antibiotic.

  • Incubate all plates at 37°C for 16-24 hours.

Expected Results:

  • Plate from Tube 1: No growth. This confirms your competent cells are not intrinsically resistant and your antibiotic is active.

  • Plate from Tube 2: Growth of colonies. This confirms your transformation protocol is working and the cells can express the resistance marker.

  • Plate from Tube 3: A lawn of growth. This confirms your competent cells are viable.

Troubleshooting Workflow

G Start Unexpected colonies on This compound plate Q1 Is it a lawn of growth or growth on the negative control plate? Start->Q1 A1_Yes Check antibiotic stock and plate preparation. Test competent cell intrinsic resistance. Q1->A1_Yes Yes Q2 Are they very small colonies appearing after long incubation? Q1->Q2 No A2_Yes Reduce incubation time. Pick larger, well-formed colonies. Ensure plates are dry. Q2->A2_Yes Yes A_No Issue is likely not satellite colonies. Review general cloning troubleshooting. Q2->A_No No

References

Spectinomycin Experiments: Technical Support Center on Cross-Contamination

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing spectinomycin, ensuring the integrity of experimental results is paramount. A significant yet often overlooked challenge is the potential for cross-contamination, which can lead to inaccurate data and compromised outcomes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address and mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an aminocyclitol antibiotic that inhibits bacterial protein synthesis.[1] It binds to the 30S ribosomal subunit, thereby interfering with the translocation of peptidyl-tRNA and halting protein elongation.[1] This action is bacteriostatic, meaning it inhibits bacterial growth rather than killing the bacteria outright.

Q2: What are the primary applications of this compound in a research setting?

In laboratory settings, this compound is commonly used as a selection agent for genetically modified organisms, particularly in plant transformation systems and for the selection of plasmids carrying the this compound resistance gene (Spcr). It is also used in studies of protein synthesis and ribosomal function.

Q3: What is the risk of cross-contamination with this compound?

Cross-contamination can occur when this compound is unintentionally introduced into a sample or culture that should not contain it. This can happen through shared equipment, improper handling of stock solutions, or aerosolization. The consequences can include inhibition of susceptible organisms in negative controls, selection of unintended resistant variants, and invalid experimental results.

Q4: How can I detect this compound residues in my experiments?

Several analytical methods can be used to detect this compound residues, including High-Performance Liquid Chromatography (HPLC). Specific HPLC protocols have been developed for the determination of this compound in various sample types, which can be adapted for laboratory use to quantify potential carryover.

Troubleshooting Guides

Issue 1: Unexpected inhibition of bacterial growth in negative control cultures.

  • Possible Cause: Cross-contamination of media, buffers, or equipment with this compound.

  • Troubleshooting Steps:

    • Isolate the Source: Systematically test all components of your experimental setup (e.g., media, water, pipette tips, glassware) for this compound residues.

    • Dedicated Equipment: If possible, dedicate a set of pipettes, glassware, and other equipment for working with this compound-containing solutions.

    • Review Handling Procedures: Ensure proper aseptic techniques are being followed. Change gloves frequently, especially after handling this compound stock solutions.

    • Surface Decontamination: Regularly clean work surfaces, such as biological safety cabinets and benchtops, with a suitable disinfectant.

Issue 2: Inconsistent or non-reproducible results in this compound selection experiments.

  • Possible Cause 1: Degradation of this compound in stock solutions or media.

  • Troubleshooting Steps:

    • Check Stock Solution Age and Storage: this compound is more stable as a dry powder.[2] Aqueous stock solutions should be stored at -20°C and are generally stable for up to a year.[3][4] Avoid repeated freeze-thaw cycles by preparing aliquots.

    • Verify Media pH: this compound hydrolysis is accelerated in solutions with a pH greater than 6.0.[5][6] Ensure the pH of your media is within a suitable range for this compound stability.

    • Temperature Considerations: The rate of this compound hydrolysis increases with temperature.[5][6] Add this compound to molten agar only after it has cooled to a suitable temperature (around 50-55°C).[2]

  • Possible Cause 2: Cross-resistance or intrinsic resistance in the bacterial strain.

  • Troubleshooting Steps:

    • Confirm Bacterial Strain Identity: Verify the identity and expected antibiotic susceptibility profile of your bacterial strain.

    • Test for Cross-Resistance: While this compound has a distinct binding site, it's prudent to be aware of potential cross-resistance with other aminoglycosides in some bacterial species.

    • Sequence Resistance Genes: If resistance is suspected, sequencing the 16S rRNA and the rpsE gene (encoding ribosomal protein S5) can identify mutations that confer resistance.

Data Presentation

Table 1: Solubility of this compound

SolventSolubility
Water99 mg/mL
Dimethyl Sulfoxide (DMSO)99 mg/mL
Ethanol11 mg/mL

Data sourced from Selleck Chemicals.

Table 2: Stability of this compound in Aqueous Solution

pHTemperatureStability
< 6.025°CRelatively stable
> 6.025°CHydrolysis is accelerated
4.0 - 9.050°CHydrolysis rate increases with temperature
4.0 - 9.070°CHydrolysis rate significantly increases with temperature

Based on findings from a study on the kinetics of this compound hydrolysis.[5][6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (50 mg/mL)

  • Weighing: Accurately weigh 0.5 g of this compound dihydrochloride pentahydrate powder.

  • Dissolving: Add the powder to a sterile container with 10 mL of sterile deionized water. Mix until fully dissolved.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one year.[3][4]

Visualizations

Spectinomycin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (30S Subunit) 30S_Subunit 30S Ribosomal Subunit A_Site A-Site P_Site P-Site A_Site->P_Site Translocation This compound This compound This compound->30S_Subunit Binds to peptidyl_tRNA Peptidyl-tRNA peptidyl_tRNA->A_Site Enters

Caption: Mechanism of action of this compound on the bacterial 30S ribosomal subunit.

Cross_Contamination_Workflow cluster_preparation Preparation Stage cluster_experiment Experimental Stage cluster_contamination_points Potential Contamination Points Stock_Solution This compound Stock Solution Preparation Positive_Control Positive Control (with this compound) Stock_Solution->Positive_Control Intended Use Shared_Equipment Shared Equipment (Pipettes, Glassware) Stock_Solution->Shared_Equipment Aerosols Aerosol Generation Stock_Solution->Aerosols Improper_Handling Improper Handling Stock_Solution->Improper_Handling Media_Preparation Media/Buffer Preparation Media_Preparation->Positive_Control Negative_Control Negative Control (no this compound) Media_Preparation->Negative_Control Test_Sample Test Sample Media_Preparation->Test_Sample Shared_Equipment->Negative_Control Unintended Transfer Aerosols->Negative_Control Unintended Transfer Improper_Handling->Negative_Control Unintended Transfer

Caption: Potential pathways for this compound cross-contamination in a laboratory workflow.

References

Validation & Comparative

Spectinomycin vs. Streptomycin: A Comparative Guide for Bacterial Selection in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in molecular biology, microbiology, and drug development, the selection of transformed bacteria is a critical step. Spectinomycin and streptomycin are two widely used antibiotics for this purpose, both targeting the bacterial ribosome to inhibit protein synthesis. While they share a similar molecular target, their distinct properties can significantly impact the outcome of experiments. This guide provides an objective comparison of this compound and streptomycin for bacterial selection, supported by available data and detailed experimental protocols, to aid scientists in making informed decisions for their laboratory needs.

At a Glance: Key Performance Characteristics

FeatureThis compoundStreptomycin
Mechanism of Action Binds to the 30S ribosomal subunit, inhibiting translocation of peptidyl-tRNA from the A-site to the P-site.[1]Binds to the 30S ribosomal subunit, causing misreading of mRNA and inhibiting initiation of protein synthesis.[2][3]
Spectrum of Activity Primarily effective against Gram-negative bacteria, with some activity against Gram-positive bacteria.[4][5]Broad-spectrum, effective against both Gram-positive and Gram-negative bacteria.[6]
Mode of Action Generally considered bacteriostatic, reversibly inhibiting protein synthesis.[7] At high concentrations, it can be bactericidal.[8]Primarily bactericidal, leading to bacterial cell death.[2][6]
Common Working Conc. 50-100 µg/mL for E. coli.[9][10]50-100 µg/mL for E. coli.[7][11]
Stability in Media Generally considered more stable than streptomycin in culture media.[12][13]Less stable than this compound, especially in acidic conditions or with prolonged storage.[13]
Cost Generally more expensive than streptomycin.[13]More cost-effective for routine laboratory use.[12]

Delving Deeper: Mechanism of Action and Resistance

Both this compound and streptomycin exert their antibiotic effects by targeting the 30S subunit of the bacterial ribosome, a crucial component of the protein synthesis machinery. However, their precise interactions and the resulting consequences for the bacterial cell differ.

This compound acts by binding to a specific site on the 16S rRNA within the 30S subunit. This binding event physically blocks the translocation of the peptidyl-tRNA from the aminoacyl (A) site to the peptidyl (P) site, a critical step in the elongation phase of protein synthesis.[1] This inhibition is largely reversible, leading to a bacteriostatic effect where bacterial growth is halted but the cells are not immediately killed.

Streptomycin , another aminoglycoside, also binds to the 30S ribosomal subunit. Its binding, however, induces conformational changes that lead to two primary consequences: the misreading of the mRNA codon, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain, and the inhibition of the formation of the initiation complex for protein synthesis.[2][3][6] This disruption of protein synthesis is typically lethal to the bacterium, classifying streptomycin as a bactericidal agent.

Resistance to both antibiotics can arise through several mechanisms. A common route is via enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes. For instance, the product of the aadA gene, an aminoglycoside adenylyltransferase, can inactivate both this compound and streptomycin.[14] This gene is often found on plasmids and transposons, facilitating its spread among bacterial populations. Another significant mechanism is the alteration of the antibiotic's target site through mutations in ribosomal proteins or 16S rRNA. For example, mutations in the rpsE gene, encoding the S5 ribosomal protein, can confer resistance to this compound, while mutations in the rpsL gene, encoding the S12 ribosomal protein, are a common cause of streptomycin resistance.

Antibiotic_Mechanism_of_Action Figure 1: Mechanism of Action of this compound and Streptomycin cluster_this compound This compound cluster_streptomycin Streptomycin This compound This compound S_Ribosome 30S Ribosomal Subunit This compound->S_Ribosome Binds to 16S rRNA S_Translocation Inhibition of Translocation (A-site to P-site) S_Ribosome->S_Translocation S_Protein_Synthesis Protein Synthesis Halted S_Translocation->S_Protein_Synthesis S_Effect Bacteriostatic Effect S_Protein_Synthesis->S_Effect Streptomycin Streptomycin St_Ribosome 30S Ribosomal Subunit Streptomycin->St_Ribosome Binds to 16S rRNA St_Misreading mRNA Misreading St_Ribosome->St_Misreading St_Initiation Inhibition of Initiation St_Ribosome->St_Initiation St_Protein_Synthesis Faulty Protein Synthesis St_Misreading->St_Protein_Synthesis St_Initiation->St_Protein_Synthesis St_Effect Bactericidal Effect St_Protein_Synthesis->St_Effect

Caption: Mechanisms of action for this compound and streptomycin.

Antibiotic_Resistance_Mechanisms Figure 2: Common Resistance Mechanisms cluster_enzymatic Enzymatic Modification cluster_target Target Site Modification aadA aadA gene product (Aminoglycoside Adenylyltransferase) Inactive_Spec Inactive this compound aadA->Inactive_Spec Inactive_Strep Inactive Streptomycin aadA->Inactive_Strep Spectinomycin_in This compound Spectinomycin_in->aadA Streptomycin_in Streptomycin Streptomycin_in->aadA rpsE rpsE gene mutation Ribosome_Spec Altered 30S Ribosome (this compound Binding Site) rpsE->Ribosome_Spec rpsL rpsL gene mutation Ribosome_Strep Altered 30S Ribosome (Streptomycin Binding Site) rpsL->Ribosome_Strep No_Binding_Spec This compound Cannot Bind Ribosome_Spec->No_Binding_Spec No_Binding_Strep Streptomycin Cannot Bind Ribosome_Strep->No_Binding_Strep

Caption: Common resistance mechanisms to this compound and streptomycin.

Experimental Protocols

Preparation of Antibiotic Stock Solutions

This compound Dihydrochloride Pentahydrate:

  • Weigh out the desired amount of this compound powder.

  • Dissolve in sterile deionized water to a final concentration of 50 mg/mL.

  • Sterilize the solution by passing it through a 0.22 µm filter.

  • Aliquot into sterile microcentrifuge tubes and store at -20°C.

Streptomycin Sulfate:

  • Weigh out the desired amount of streptomycin sulfate powder.

  • Dissolve in sterile deionized water to a final concentration of 50 mg/mL.

  • Sterilize the solution by passing it through a 0.22 µm filter.

  • Aliquot into sterile microcentrifuge tubes and store at -20°C. Protect the stock solution from light.

Bacterial Transformation and Selection (E. coli)

This protocol is a general guideline for heat-shock transformation of chemically competent E. coli.

  • Thaw a 50 µL aliquot of chemically competent E. coli cells on ice.

  • Add 1-5 µL of plasmid DNA (typically 1-100 ng) to the cells. Gently mix by flicking the tube.

  • Incubate the cell-DNA mixture on ice for 30 minutes.

  • Heat-shock the cells by placing the tube in a 42°C water bath for 45-60 seconds.

  • Immediately transfer the tube back to ice for 2 minutes.

  • Add 950 µL of pre-warmed SOC or LB medium (without antibiotic) to the tube.

  • Incubate the culture at 37°C for 1 hour with shaking (200-250 rpm) to allow for the expression of the antibiotic resistance gene.

  • Plate 100-200 µL of the transformation culture onto pre-warmed LB agar plates containing the appropriate concentration of either this compound (50-100 µg/mL) or streptomycin (50-100 µg/mL).

  • Incubate the plates overnight at 37°C.

Bacterial_Transformation_Workflow Figure 3: Bacterial Transformation and Selection Workflow Start Start: Competent E. coli cells Add_DNA Add Plasmid DNA Start->Add_DNA Incubate_Ice1 Incubate on Ice (30 min) Add_DNA->Incubate_Ice1 Heat_Shock Heat Shock (42°C, 45-60s) Incubate_Ice1->Heat_Shock Incubate_Ice2 Incubate on Ice (2 min) Heat_Shock->Incubate_Ice2 Recovery Add SOC/LB Medium (Recovery, 1h at 37°C) Incubate_Ice2->Recovery Plating Plate on Selective Agar (this compound or Streptomycin) Recovery->Plating Incubate_Plates Incubate Plates (37°C, overnight) Plating->Incubate_Plates Colonies Transformed Colonies Incubate_Plates->Colonies

Caption: A typical workflow for bacterial transformation and selection.

Performance in the Lab: A Comparative Analysis

While direct head-to-head quantitative comparisons in peer-reviewed literature are limited, a wealth of laboratory experience and qualitative data provides valuable insights into the practical performance of this compound and streptomycin.

Selection Efficiency and Satellite Colonies: Anecdotal evidence from the scientific community suggests that this compound may offer cleaner selection plates with fewer satellite colonies compared to streptomycin. Satellite colonies are small, non-transformed colonies that can grow in the zone of antibiotic depletion surrounding a true transformant. The bacteriostatic nature of this compound may contribute to a more stringent selection, preventing the growth of these non-resistant cells.

Stability and Shelf-Life: this compound is generally regarded as being more stable in solution and in prepared media than streptomycin.[12][13] This can be a significant advantage, particularly for large-scale experiments or when using plates that have been stored for an extended period. The degradation of streptomycin can lead to a decrease in its effective concentration, potentially allowing for the growth of non-transformed cells.

Cost-Effectiveness: Streptomycin is considerably more affordable than this compound, making it a more cost-effective choice for routine cloning and selection procedures where its potential drawbacks are not a major concern.[12] The higher cost of this compound may be justified in situations requiring high-stringency selection or for long-term experiments where antibiotic stability is paramount.

Conclusion and Recommendations

The choice between this compound and streptomycin for bacterial selection depends on the specific requirements of the experiment.

Use this compound when:

  • High-stringency selection is critical.

  • Minimizing satellite colonies is a priority.

  • The experiment involves long incubation times or the use of aged plates where antibiotic stability is a concern.

  • The budget allows for a more expensive reagent.

Use Streptomycin when:

  • A cost-effective solution for routine cloning is needed.

  • The bacterial strain and plasmid combination are known to work well with this selection agent.

  • Freshly prepared plates are used, minimizing concerns about antibiotic degradation.

For critical applications, it is always advisable to perform a pilot experiment to determine the optimal antibiotic and concentration for a specific bacterial strain and plasmid combination. By understanding the distinct characteristics of this compound and streptomycin, researchers can optimize their experimental workflows and ensure the reliable selection of successfully transformed bacteria.

References

A Comparative Guide to Alternative Selectable Markers for Plant Transformation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of plant genetic transformation, the choice of a selectable marker is a critical decision that significantly impacts experimental success. While spectinomycin has been a widely used selectable marker, a variety of alternatives offer distinct advantages in terms of efficiency, selection stringency, and applicability across different plant species. This guide provides an objective comparison of key alternative selectable markers, supported by experimental data, detailed protocols, and visual workflows to inform your selection process.

Performance Comparison of Selectable Markers

The efficiency of a selectable marker is a key determinant in successful plant transformation, directly influencing the recovery of transgenic events. The following table summarizes quantitative data on the transformation efficiency of several common selectable markers compared to this compound and each other in various plant species.

Selectable Marker GeneSelective AgentPlant SpeciesTransformation MethodTransformation Efficiency (%)Reference
hpt Hygromycin BRice (Oryza sativa)Agrobacterium-mediatedDouble the efficiency of bar[1]
bar Bialaphos/GlufosinateRice (Oryza sativa)Agrobacterium-mediated-[1]
nptII KanamycinArabidopsis thalianaAgrobacterium-mediated1.55 - 2.05[2]
Enhanced aadA This compoundArabidopsis thalianaAgrobacterium-mediated1.83[2]
Standard aadA This compoundArabidopsis thalianaAgrobacterium-mediated0.29[2]
nptII KanamycinTomato (Lycopersicon esculentum)Agrobacterium-mediated>37[3]
pmi MannoseRapeseed (Brassica napus)Agrobacterium-mediated7.9[4]
hpt Hygromycin BMungbean (Vigna radiata)Biolistic14.22[2]
hpt Hygromycin BMungbean (Vigna radiata)Agrobacterium-mediated1.19[2]
hpt Hygromycin BRice (Oryza sativa) cv. BT7Agrobacterium-mediated44 (hygromycin-resistant callus)[5]

In-Depth Look at Alternative Selectable Markers

Hygromycin (hpt gene)

The hygromycin phosphotransferase (hpt) gene is a widely used selectable marker that confers resistance to the aminoglycoside antibiotic hygromycin B. Hygromycin is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells, making it a highly effective selective agent for a broad range of plant species.[6] Studies have shown that hygromycin selection can be more stringent than kanamycin, leading to fewer non-transgenic escapes.[6] In a comparative study in rice, the hpt gene demonstrated double the transformation efficiency compared to the bar gene.[1]

Kanamycin (nptII gene)

The neomycin phosphotransferase II (nptII) gene provides resistance to aminoglycoside antibiotics such as kanamycin and neomycin.[7] Kanamycin inhibits protein synthesis by interfering with ribosomal function.[6] While effective in many dicotyledonous species like Arabidopsis and tomato, some monocots exhibit a higher natural tolerance to kanamycin, which can necessitate higher concentrations for selection and may lead to the recovery of non-transgenic escapes.[8]

Glufosinate/Basta (bar or pat gene)

The bar (bialaphos resistance) and pat (phosphinothricin acetyltransferase) genes confer resistance to the herbicide glufosinate-ammonium, the active ingredient in herbicides like Basta and Liberty.[9][10] These genes encode for the enzyme phosphinothricin acetyltransferase, which detoxifies glufosinate by acetylation.[11] This selection system is advantageous as it can be applied not only in tissue culture but also by directly spraying soil-grown plants, simplifying the screening process.[12]

Phosphomannose Isomerase (pmi or manA gene) - A Positive Selection System

Unlike the negative selection systems described above, which rely on killing non-transformed cells, the phosphomannose isomerase (pmi or manA) system is a positive selection method.[13] Most plants cannot utilize mannose as a carbon source, and its phosphorylation to mannose-6-phosphate leads to growth inhibition.[13] The pmi gene encodes the enzyme phosphomannose isomerase, which converts mannose-6-phosphate to the readily metabolizable fructose-6-phosphate.[14] This allows transformed cells to thrive on a mannose-containing medium while non-transformed cells are starved, often leading to higher transformation efficiencies and healthier transgenic plants.[4]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these selectable markers. Below are representative protocols for Agrobacterium-mediated transformation using hygromycin, Basta, and mannose selection.

Protocol 1: Agrobacterium-Mediated Transformation of Arabidopsis thaliana with Hygromycin Selection

This protocol is adapted from established methods for Arabidopsis transformation.[15]

1. Plant Preparation:

  • Grow Arabidopsis thaliana plants until they are flowering.

  • Clip the primary bolts to encourage the growth of multiple secondary inflorescences. Plants are typically ready for transformation 4-6 days after clipping.

2. Agrobacterium Preparation:

  • Streak an Agrobacterium tumefaciens strain carrying the binary vector with the hpt gene onto YM or Minimal A agar plates containing appropriate antibiotics for bacterial selection.

  • Incubate at 28°C for 2-3 days.

  • Inoculate a liquid culture with a single colony and grow at 28°C until it reaches the mid-log phase.

3. Transformation (Floral Dip):

  • Centrifuge the Agrobacterium culture and resuspend the pellet in an infiltration medium (e.g., 5% sucrose solution with 0.05% Silwet L-77).

  • Dip the flowering bolts of the prepared Arabidopsis plants into the Agrobacterium suspension for a few seconds.

  • Place the treated plants in a humid environment for 16-24 hours.

4. Seed Collection and Selection:

  • Allow the plants to mature and collect the T1 seeds.

  • Surface sterilize the seeds and plate them on Murashige and Skoog (MS) medium containing 15-50 µg/mL hygromycin B.

  • After a stratification period, incubate the plates under appropriate light and temperature conditions.

  • Transgenic seedlings will develop green cotyledons and true leaves, while non-transgenic seedlings will become yellow and eventually die.

Protocol 2: Selection of Transgenic Rice (Oryza sativa) with Basta/Glufosinate

This protocol outlines the selection of transgenic rice calli and plants.

1. Co-cultivation and Callus Induction:

  • Following Agrobacterium-mediated transformation of rice calli, co-cultivate the explants on a suitable medium for 2-3 days.

  • Transfer the calli to a callus induction medium containing a selective concentration of glufosinate (e.g., 3-10 mg/L).

2. Selection and Regeneration:

  • Subculture the calli on fresh selection medium every 2-3 weeks.

  • After several rounds of selection, transfer the resistant calli to a regeneration medium also containing glufosinate to induce shoot formation.

3. Plantlet Selection and Acclimatization:

  • Once plantlets have developed, they can be further screened by painting a leaf with a dilute solution of Basta (e.g., 0.1%).

  • Transfer rooted, resistant plantlets to soil and acclimatize them in a controlled environment.

Protocol 3: Mannose Selection of Transgenic Tobacco (Nicotiana tabacum) using the pmi Gene

This protocol is based on the positive selection system using mannose.[16]

1. Transformation and Callus Induction:

  • Following transformation (e.g., biolistics or Agrobacterium) of tobacco leaf discs with a vector containing the pmi gene, incubate the explants in the dark on a callus induction medium for approximately one month.

2. Positive Selection on Mannose Medium:

  • Transfer the bombarded tissues to a selection medium where sucrose is replaced with mannose (e.g., 30 g/L) as the primary carbon source.

  • Culture the explants under a 16/8h light/dark cycle at 25°C.

  • Subculture the growing tissues onto fresh mannose selection medium every four weeks.

3. Plantlet Regeneration:

  • Transformed calli will proliferate and regenerate into shoots on the mannose-containing medium.

  • Root the regenerated shoots on a similar medium to obtain complete plantlets.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these selectable markers function is essential for troubleshooting and optimizing transformation protocols. The following diagrams, generated using Graphviz, illustrate these pathways.

hygromycin_mechanism Hygromycin Hygromycin B Ribosome Plant Ribosome (Protein Synthesis) Hygromycin->Ribosome Inhibits hpt Hygromycin Phosphotransferase (HPT) (from transgene) Hygromycin->hpt Phosphorylated_Hygromycin Phosphorylated Hygromycin B (Inactive) hpt->Phosphorylated_Hygromycin Phosphorylates ATP ATP ATP->hpt glufosinate_mechanism Glufosinate Glufosinate (Phosphinothricin) Glutamine_Synthetase Glutamine Synthetase Glufosinate->Glutamine_Synthetase Inhibits PAT Phosphinothricin Acetyltransferase (PAT/Bar) (from transgene) Glufosinate->PAT Acetylated_Glufosinate N-acetyl-L-phosphinothricin (Inactive) PAT->Acetylated_Glufosinate Acetylates Acetyl_CoA Acetyl-CoA Acetyl_CoA->PAT mannose_mechanism cluster_nontransgenic Non-Transformed Plant Cell cluster_transgenic Transformed Plant Cell Mannose_in_nt Mannose Hexokinase_nt Hexokinase Mannose_in_nt->Hexokinase_nt M6P_nt Mannose-6-Phosphate Hexokinase_nt->M6P_nt Growth_Inhibition Growth Inhibition (Toxicity) M6P_nt->Growth_Inhibition Mannose_in_t Mannose Hexokinase_t Hexokinase Mannose_in_t->Hexokinase_t M6P_t Mannose-6-Phosphate Hexokinase_t->M6P_t PMI Phosphomannose Isomerase (PMI) (from transgene) M6P_t->PMI F6P Fructose-6-Phosphate PMI->F6P Glycolysis Glycolysis (Energy) F6P->Glycolysis

References

Unraveling the Complexities of Cross-Resistance: Spectinomycin and Aminoglycosides

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers on the cross-resistance profiles of spectinomycin and other aminoglycoside antibiotics, supported by experimental evidence.

This compound, an aminocyclitol antibiotic, is structurally distinct from the larger family of aminoglycosides, yet both target the bacterial ribosome to inhibit protein synthesis. This shared mechanism of action raises critical questions about the potential for cross-resistance, a significant concern in clinical and research settings. This guide provides an objective comparison of cross-resistance between this compound and other aminoglycosides, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Understanding the Mechanisms of Resistance

Resistance to both this compound and aminoglycosides can arise from several mechanisms, primarily:

  • Target Site Modification: Mutations in the 16S rRNA or ribosomal proteins (such as S5 for this compound and S12 for streptomycin) can prevent the antibiotic from binding to its ribosomal target.[1]

  • Enzymatic Modification: Bacteria may acquire genes encoding enzymes that chemically modify and inactivate the antibiotic. These include aminoglycoside-modifying enzymes (AMEs) like N-acetyltransferases (AACs), O-nucleotidyltransferases (ANTs), and O-phosphotransferases (APHs).[1][2][3]

  • Efflux Pumps: Active transport systems can pump the antibiotics out of the bacterial cell, preventing them from reaching their intracellular target.[1][4]

  • Reduced Uptake: Alterations in the bacterial cell membrane can decrease the permeability of the antibiotic into the cell.[2]

The specificity of these resistance mechanisms is key to understanding cross-resistance patterns.

Experimental Evidence of Cross-Resistance

A key study investigating antibiotic resistance in Borrelia burgdorferi, the causative agent of Lyme disease, provides compelling data on the lack of significant cross-resistance between this compound and other aminoglycosides.[5][6][7] Researchers isolated and characterized mutants resistant to this compound, kanamycin, gentamicin, and streptomycin.

  • Bacterial Strains and Culture: The study utilized B. burgdorferi parental strain B31-A. The bacteria were cultured in BSK-H medium (Sigma) supplemented with 6% rabbit serum at 34°C.

  • Selection of Resistant Mutants:

    • For this compound, kanamycin, and gentamicin resistance, approximately 10⁹ spirochetes were plated on solid BSK-H medium containing various concentrations of the respective antibiotic.

    • For streptomycin resistance, a liquid culture method was used, followed by plating on solid medium.

  • Determination of Inhibitory Concentrations (IC50): The IC50, the concentration of antibiotic that inhibits 50% of bacterial growth, was determined for the parental and resistant strains. This was done by measuring the density of spirochetes in liquid cultures containing serial dilutions of each antibiotic after a 5-day incubation period.

  • Genetic Analysis: The 16S rRNA gene and the rpsL gene (encoding ribosomal protein S12) were sequenced in the resistant mutants to identify mutations responsible for resistance.

The study revealed that mutations conferring high-level resistance to this compound did not confer significant resistance to other aminoglycosides, and vice-versa. The following table summarizes the key findings.[5]

Mutant StrainResistance Conferring MutationThis compound IC50 (µg/ml)Kanamycin IC50 (µg/ml)Gentamicin IC50 (µg/ml)Streptomycin IC50 (µg/ml)
B31-A (Wild Type) None0.2292.511
DCSPR6 16S rRNA A1185G>500 (>2200-fold increase)16 (1.8-fold increase)2.5 (No change)6 (1.8-fold decrease)
DCSPR3 16S rRNA C1186U>300 (>1300-fold increase)15 (1.7-fold increase)2.5 (No change)7 (1.6-fold decrease)
DCKAN3 16S rRNA A1402G0.25 (No change)>800 (>90-fold increase)>600 (>240-fold increase)12 (No change)
DCSmR3 rpsL K88R0.18 (1.2-fold decrease)11 (1.2-fold increase)2.0 (1.25-fold decrease)80 (7-fold increase)
DCSmR4 rpsL K88E0.15 (1.5-fold decrease)14 (1.6-fold increase)1.8 (1.4-fold decrease)110 (10-fold increase)

Data adapted from Criswell et al., Antimicrobial Agents and Chemotherapy, 2006.[5]

As the data clearly indicates, this compound-resistant mutants (DCSPR6 and DCSPR3) showed minimal changes in their susceptibility to kanamycin, gentamicin, and streptomycin.[5] Conversely, the kanamycin-resistant mutant (DCKAN3) was highly resistant to gentamicin but remained susceptible to this compound and streptomycin.[5] The streptomycin-resistant mutants (DCSmR3 and DCSmR4) did not exhibit cross-resistance to this compound.[5]

Visualizing the Resistance Pathways

The distinct mechanisms of action and resistance are visualized in the following diagrams.

Resistance_Mechanisms cluster_this compound This compound Resistance cluster_aminoglycoside Aminoglycoside Resistance Spc This compound Spc_Target 16S rRNA (h34) Ribosomal Protein S5 Spc->Spc_Target Binds to Spc_Mutation A1185G or C1186U Mutation in 16S rRNA Spc_Target->Spc_Mutation Mutation in Spc_Resistance High-Level this compound Resistance Spc_Mutation->Spc_Resistance Leads to Ag_Resistance High-Level Kanamycin & Gentamicin Resistance Ag Aminoglycosides (Kanamycin, Gentamicin) Ag_Target 16S rRNA (h44) Ag->Ag_Target Binds to Ag_Mutation A1402G Mutation in 16S rRNA Ag_Target->Ag_Mutation Mutation in Ag_Mutation->Ag_Resistance Leads to

Figure 1. Distinct ribosomal binding sites and mutations leading to resistance for this compound versus other aminoglycosides.

The following workflow illustrates the experimental process for determining cross-resistance.

Experimental_Workflow start Start with Wild-Type Bacterial Strain culture Culture Bacteria start->culture selection Select for Resistance on Antibiotic-Containing Media culture->selection isolate Isolate Resistant Mutants selection->isolate ic50 Determine IC50 for a Panel of Antibiotics isolate->ic50 sequence Sequence Resistance- Associated Genes isolate->sequence analyze Analyze for Cross-Resistance and Identify Mutations ic50->analyze sequence->analyze

Figure 2. Experimental workflow for assessing antibiotic cross-resistance.

Conclusion

The experimental data strongly indicates a general lack of cross-resistance between this compound and other aminoglycosides like kanamycin, gentamicin, and streptomycin when resistance is mediated by target site mutations in the 16S rRNA or ribosomal proteins. This is attributed to their distinct binding sites on the ribosome. However, it is important to note that other resistance mechanisms, such as the acquisition of broad-spectrum aminoglycoside-modifying enzymes or efflux pumps, could potentially lead to cross-resistance. Therefore, a comprehensive understanding of the underlying resistance mechanism is crucial when considering the use of these antibiotics. This guide highlights the importance of detailed experimental validation in determining antibiotic susceptibility and cross-resistance profiles.

References

Spectinomycin: A Comparative Analysis of Its Bacteriostatic and Bactericidal Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bacteriostatic and bactericidal effects of the aminocyclitol antibiotic, spectinomycin, against various bacterial species. The information presented is supported by experimental data to aid in research and development decisions.

Defining the Action: Bacteriostatic vs. Bactericidal

The distinction between a bacteriostatic and a bactericidal agent is crucial in antimicrobial therapy. A bacteriostatic agent inhibits bacterial growth and reproduction, relying on the host's immune system to clear the infection. In contrast, a bactericidal agent directly kills the bacteria. This classification is formally determined by the ratio of the Minimum Bactericidal Concentration (MBC) to the Minimum Inhibitory Concentration (MIC). An antibiotic is considered bactericidal if the MBC/MIC ratio is ≤ 4 and bacteriostatic if the ratio is > 4.

This compound's classification is not absolute and appears to be organism-dependent. While generally considered bacteriostatic, it can exhibit bactericidal activity, particularly at higher concentrations.[1] For instance, against many strains of Neisseria gonorrhoeae, the MIC and MBC are often identical, indicating a bactericidal effect.[2] However, for other bacteria, such as Escherichia coli, the concentration required for bactericidal action can be at least four times higher than its inhibitory concentration, characteristic of a bacteriostatic agent.[3]

Comparative Susceptibility Data

The following table summarizes the in vitro activity of this compound against several clinically relevant bacteria, presenting MIC and, where available, MBC values.

Bacterial SpeciesMinimum Inhibitory Concentration (MIC) Range (µg/mL)Minimum Bactericidal Concentration (MBC) Range (µg/mL)MBC/MIC RatioPredominant Effect
Neisseria gonorrhoeae2.5 - 20[2]Often identical to MIC[2]≤ 4 (for many strains)Bactericidal
Escherichia coli<64[4]≥ 4 x MIC[3]> 4Bacteriostatic
Klebsiella spp.Inhibited at 31.2[3]Not widely reportedNot widely reportedLikely Bacteriostatic
Enterobacter spp.Inhibited at 31.2[3]Not widely reportedNot widely reportedLikely Bacteriostatic
Mycobacterium tuberculosisVery poor activity[5]Not applicableNot applicableIneffective

Mechanism of Action

This compound exerts its antimicrobial effect by inhibiting protein synthesis in bacterial cells.[6] It specifically binds to the 30S ribosomal subunit.[6][7] This binding event interferes with the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome, a critical step in polypeptide chain elongation.[7][8] By sterically blocking the necessary conformational changes in the ribosome, this compound effectively halts protein synthesis, leading to the inhibition of bacterial growth or, in some cases, cell death.[8]

Spectinomycin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 30S_subunit 30S Subunit Protein_Synthesis Protein Synthesis 30S_subunit->Protein_Synthesis Essential for 50S_subunit 50S Subunit This compound This compound This compound->30S_subunit Binds to Inhibition Inhibition This compound->Inhibition Leads to mRNA mRNA mRNA->30S_subunit tRNA tRNA tRNA->30S_subunit Translocation Blocked Bacterial_Growth_Inhibition Bacterial Growth Inhibition/Death Inhibition->Bacterial_Growth_Inhibition

Mechanism of this compound Action

Experimental Protocols

The determination of MIC and MBC values is critical for classifying the activity of an antibiotic. The following are detailed methodologies for these key experiments.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate using an appropriate growth medium, such as Mueller-Hinton Broth (MHB), to achieve a range of concentrations.

  • Inoculum Preparation: The test bacterium is cultured to a logarithmic growth phase. The bacterial suspension is then standardized to a specific turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plate is incubated at a temperature and duration suitable for the specific bacterium, generally 35-37°C for 16-20 hours.

  • MIC Reading: The MIC is visually determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium. This can be observed as the absence of turbidity in the well.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is determined following the MIC test to ascertain the concentration of the antimicrobial agent that results in bacterial death.

  • Subculturing: Following the MIC determination, a small aliquot (e.g., 10-100 µL) is taken from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: The aliquots are plated onto an appropriate agar medium that does not contain the antimicrobial agent.

  • Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any surviving bacteria.

  • MBC Reading: The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum. This is determined by counting the number of colonies on the agar plates.

MIC_MBC_Workflow Start Start Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Serial_Dilution Perform Serial Dilution of this compound Start->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Prep_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate_MIC Incubate Plate (16-20h at 37°C) Inoculate_Plate->Incubate_MIC Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate_MIC->Read_MIC Subculture Subculture from wells with no growth Read_MIC->Subculture Incubate_MBC Incubate Agar Plates (18-24h at 37°C) Subculture->Incubate_MBC Read_MBC Read MBC (Lowest concentration with ≥99.9% killing) Incubate_MBC->Read_MBC End End Read_MBC->End

Workflow for MIC and MBC Determination

Conclusion

The activity of this compound as either a bacteriostatic or bactericidal agent is dependent on the target organism and the concentration of the antibiotic. Against Neisseria gonorrhoeae, it often exhibits bactericidal properties, while against gram-negative enteric bacteria like E. coli, it is primarily bacteriostatic. Its mechanism of action through the inhibition of protein synthesis is well-established. The provided experimental protocols offer a standardized approach for the in vitro evaluation of this compound's antimicrobial activity. This comparative guide serves as a valuable resource for researchers and professionals in the field of drug development and infectious disease.

References

Validating Spectinomycin-Resistant Transformants: A Researcher's Guide to Gene Sequencing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in molecular biology and drug development, the successful transformation of organisms is a critical step. However, the selection of transformants on antibiotic-containing media is not always a guarantee of a correct genetic modification. Phenotypic screening can be misleading due to spontaneous mutations or other unforeseen cellular responses.[1] Therefore, robust validation methods are essential. Gene sequencing stands out as the gold standard for confirming the genetic basis of spectinomycin resistance, providing definitive and detailed information that other methods cannot offer.[2][3]

This guide provides a comparative overview of validation methods, a detailed protocol for gene sequencing, and the necessary tools to visualize the experimental workflow, ensuring researchers can confidently and accurately verify their this compound-resistant transformants.

Comparison of Validation Methods

While several methods exist for screening transformants, they differ significantly in the quality and depth of information they provide. Gene sequencing offers the most comprehensive validation by confirming the precise nucleotide sequence of the target region.

Parameter Gene Sequencing (Sanger) Colony PCR Replica Plating
Primary Output Exact nucleotide sequence of the target gene or region.Presence and approximate size of a DNA fragment.Growth (+) or No Growth (-) on selective media.
Information Provided Confirms gene identity, integrity, orientation, and detects any mutations (known or unknown).[2][4]Indicates the presence of the target gene.[3]Suggests phenotypic resistance to the antibiotic.
Accuracy & Reliability Very High (Gold Standard). Directly verifies the genetic modification.Moderate. Prone to false positives and does not confirm sequence accuracy.[2]Low to Moderate. Spontaneous mutations can lead to false positives.[1]
Typical Use Case Definitive confirmation of cloned genes, point mutations, or engineered genetic constructs.Rapid, high-throughput screening of many colonies to identify potential positives.Initial, large-scale screening of transformants.
Time Requirement 1-3 days (including PCR, purification, and sequencing).2-4 hours.1-2 days (requires incubation).
Cost per Sample Moderate to High.Low.Very Low.

Experimental Protocol: Validation by Gene Sequencing

This protocol outlines the complete workflow for validating this compound-resistant transformants, from picking a colony to analyzing the final sequence data.

Part 1: Colony PCR Amplification

The first step is to amplify the this compound resistance gene (e.g., aadA, rpsE) or the surrounding region directly from a bacterial colony.

  • Prepare PCR Master Mix: For each colony to be tested, prepare a PCR master mix in a sterile microcentrifuge tube. A typical 25 µL reaction includes:

    • 12.5 µL of 2x PCR Master Mix (containing Taq polymerase, dNTPs, and reaction buffer)

    • 1.0 µL of Forward Primer (10 µM)

    • 1.0 µL of Reverse Primer (10 µM)

    • 10.5 µL of Nuclease-Free Water

  • Inoculate Reaction: Using a sterile pipette tip, touch a single, well-isolated colony from the this compound-containing agar plate.

  • Transfer Cells: Submerge the pipette tip into the corresponding PCR master mix tube and swirl gently to transfer the bacterial cells.

  • Thermal Cycling: Place the PCR tubes in a thermal cycler and run a suitable program. An example program is:

    • Initial Denaturation: 95°C for 5 minutes

    • 30-35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (primer-dependent)

      • Extension: 72°C for 1 minute per kb of expected product length

    • Final Extension: 72°C for 5 minutes

  • Verify Amplification: Run 5 µL of the PCR product on a 1% agarose gel to confirm that a band of the expected size has been amplified.

Part 2: PCR Product Purification

To ensure high-quality sequencing results, the PCR product must be purified to remove primers, dNTPs, and polymerase.

  • Choose a Method: Use a commercial PCR purification kit (e.g., spin column-based) for the most reliable results. Follow the manufacturer's instructions.

  • Elution: Elute the purified DNA in 30-50 µL of elution buffer or nuclease-free water.

  • Quantify DNA: Measure the concentration of the purified PCR product using a spectrophotometer (e.g., NanoDrop). A concentration between 100-200 ng/µL is often recommended for Sanger sequencing, though requirements may vary.[5]

Part 3: Sanger Sequencing
  • Prepare Sequencing Reaction: In a new tube, mix the purified PCR product and one of the sequencing primers (either the forward or reverse primer used for PCR). Typical requirements are:

    • Purified PCR Product: ~50-100 ng

    • Sequencing Primer: 5-10 pmol

    • Adjust volume with nuclease-free water as required by the sequencing facility.

  • Submit for Sequencing: Send the prepared sample to a commercial sequencing facility.[6] The facility will perform the cycle sequencing reaction and capillary electrophoresis.

Part 4: Sequence Analysis
  • Receive Data: The sequencing facility will provide the results as a chromatogram file (.ab1) and a text file (FASTA format).

  • Analyze Chromatogram: Use a sequence analysis software (e.g., SnapGene, Benchling, FinchTV) to view the chromatogram. Check for clean, well-defined peaks and low background noise, which indicate high-quality data.

  • Align Sequences: Align the obtained sequence with your reference sequence (the expected sequence of the this compound resistance gene or target locus).

  • Confirm Identity: A successful validation will show a high degree of identity between your sequence and the reference sequence, confirming the presence and integrity of the genetic modification. Note any unexpected mutations or discrepancies.

Visualizing the Workflow and Logic

Diagrams are crucial for understanding complex workflows and biological pathways. The following have been generated using the DOT language to illustrate the key processes.

G cluster_lab Laboratory Workflow cluster_analysis Data Analysis Colony 1. Isolate this compound- Resistant Colony PCR 2. Perform Colony PCR Colony->PCR Gel 3. Verify PCR Product via Agarose Gel PCR->Gel Purify 4. Purify PCR Product Gel->Purify If correct size Seq 5. Send for Sanger Sequencing Purify->Seq Analysis 6. Align Sequence Data with Reference Seq->Analysis Confirm 7. Confirmation of Gene/Mutation Analysis->Confirm G Mutation Mutation in rpsE Gene Protein Altered Ribosomal Protein S5 Mutation->Protein Ribosome Modified 30S Ribosomal Subunit Protein->Ribosome Binding This compound Cannot Bind to Ribosome Ribosome->Binding Synthesis Protein Synthesis Continues Binding->Synthesis Resistance Cell Exhibits this compound Resistance Synthesis->Resistance

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling Spectinomycin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety protocols and logistical plans for handling Spectinomycin, a potent aminocyclitol antibiotic. Adherence to these procedures will minimize exposure risks and ensure compliant disposal, fostering a secure and productive research setting.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is crucial to prevent skin and eye contact, as well as inhalation.[1][2][3][4] The following table summarizes the recommended PPE for various laboratory scenarios involving this compound.

Personal Protective Equipment Specification Purpose Source
Eye Protection Tightly fitting safety goggles or glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.To prevent eye contact with this compound dust or solutions.[1][5][6][7][1][5][6][7]
Hand Protection Chemical impermeable gloves. Gloves must be inspected prior to use.To prevent skin contact. Wash and dry hands after handling.[1][1]
Body Protection A laboratory coat is suitable for quantities up to 500 grams. For larger quantities or manufacturing operations, a disposable coverall of low permeability and disposable shoe covers are recommended.[3]To protect skin and personal clothing from contamination.[3][3]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded, if irritation or other symptoms are experienced, or when engineering controls are not sufficient to control airborne concentrations.[1][6][8]To prevent inhalation of this compound dust.[1][6][8][1][6][8]

Operational Plan: Step-by-Step Handling Procedures

Preparation and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area.[1] Engineering controls, such as a fume hood, should be used to minimize the generation of dust and aerosols.[9]

  • Donning PPE: Before handling, put on all required PPE as outlined in the table above.

  • Weighing and Aliquoting: When weighing the powdered form, do so carefully to avoid creating dust. Use a chemical-resistant spatula and weigh paper.

  • Solution Preparation: To prepare a stock solution, dissolve this compound in a suitable solvent, such as ethanol, DMSO, or dimethyl formamide, purging with an inert gas.[10] For aqueous solutions, this compound can be dissolved directly in aqueous buffers like PBS (pH 7.2).[10] It is recommended not to store aqueous solutions for more than one day.[10]

  • Avoiding Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[3][4]

Accidental Release Measures:

  • Evacuate: Evacuate personnel from the spill area.[1]

  • Ventilate: Ensure adequate ventilation.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1] Do not let the chemical enter drains.[1]

  • Clean-up: Use dry clean-up procedures and avoid generating dust.[3][4] You can dampen the spill with water to prevent dusting before sweeping.[3] Collect the spilled material using a vacuum cleaner fitted with a HEPA filter or by carefully sweeping it up.[3][4]

  • Disposal of Spill: Place the collected material into a suitable, sealed container for disposal.[1][3][4]

Disposal Plan: Safe and Compliant Waste Management

Proper disposal of this compound and its containers is essential to prevent environmental contamination and potential harm to others.

Unused or Expired this compound:

  • Take-Back Programs: The most recommended method for disposing of unused or expired medicines is through a drug take-back program.[11][12] These programs are often available at local pharmacies or police stations.[13]

  • Disposal in Trash (if take-back is unavailable):

    • Do not crush pills or capsules.[12]

    • Mix the this compound with an unappealing substance such as dirt, cat litter, or used coffee grounds.[11][12]

    • Place the mixture in a sealed plastic bag or other sealed container to prevent leakage.[11][12]

    • Dispose of the sealed container in the household trash.[12]

  • Flushing: Do NOT flush this compound down the toilet unless it is specifically on the FDA's flush list, as this can harm the environment.[11][12][13][14]

Contaminated Materials and Containers:

  • Empty Containers: Empty containers may retain product residue.[3] Do not cut, drill, grind, or weld on or near the container.[3]

  • Rinsing: Containers can be triple-rinsed (or equivalent) and then offered for recycling or reconditioning.[1]

  • Disposal of Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with local, state, and federal regulations.

PPE_Workflow_for_this compound PPE Selection Workflow for Handling this compound start Start: Handling this compound task_assessment Assess Task and Potential for Exposure (e.g., weighing powder vs. handling solution) start->task_assessment ppe_selection Select Appropriate PPE task_assessment->ppe_selection eye_protection Eye Protection: Safety Goggles/Glasses ppe_selection->eye_protection hand_protection Hand Protection: Chemical Impermeable Gloves ppe_selection->hand_protection body_protection Body Protection: Lab Coat or Coverall ppe_selection->body_protection handling_procedure Follow Safe Handling Procedures eye_protection->handling_procedure hand_protection->handling_procedure respiratory_protection Respiratory Protection Needed? body_protection->respiratory_protection respirator Wear NIOSH/MSHA Approved Respirator respiratory_protection->respirator Yes (dust/aerosol risk) no_respirator Proceed with Caution in Well-Ventilated Area respiratory_protection->no_respirator No respirator->handling_procedure no_respirator->handling_procedure end End of Task handling_procedure->end

Caption: PPE selection workflow for handling this compound.

References

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